Product packaging for 4-Methyl-3-heptene(Cat. No.:CAS No. 4485-16-9)

4-Methyl-3-heptene

Cat. No.: B1233913
CAS No.: 4485-16-9
M. Wt: 112.21 g/mol
InChI Key: KKVVJQGDNYIIMN-UHFFFAOYSA-N
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Description

4-Methyl-3-heptene (CAS 4485-16-9) is an organic compound belonging to the class of branched unsaturated hydrocarbons . It has the molecular formula C8H16 and a molecular weight of 112.21 g/mol . This compound is an acyclic olefin characterized by a double bond between the third and fourth carbon atoms and a methyl branch on the fourth carbon of a heptene chain . It exists as E and Z stereoisomers, with specific CAS registry numbers 14255-24-4 for the cis-isomer and a distinct identifier for the trans-isomer provided by the NIST Chemistry WebBook . As a branched alkene, its physical properties, such as a lower boiling point compared to its straight-chain isomers, are influenced by its molecular structure, which reduces the surface area for intermolecular interactions . The double bond in this compound serves as a reactive site for various chemical transformations, making it a valuable scaffold in organic synthesis. It can undergo typical alkene reactions such as hydrogenation, halogenation, hydrohalogenation, and hydration . Furthermore, the compound can be synthesized through the dehydration of its corresponding alcohol, 4-methyl-3-heptanol (CAS 14979-39-6), following Zaitsev's rule, which favors the formation of the more substituted, stable alkene . It is also a candidate for studies in ozonolysis and other oxidation reactions to yield carbonyl compounds . This chemical is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1233913 4-Methyl-3-heptene CAS No. 4485-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhept-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVVJQGDNYIIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871082
Record name 4-Methylhept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4485-16-9
Record name 4-Methylhept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conceptual Framework and Significance of Branched Alkenes Within Organic Synthesis

Branched alkenes, a sub-class of alkenes, are hydrocarbons containing at least one carbon-carbon double bond and a branched structure. hmdb.ca Their significance in organic synthesis stems from their reactivity, which is greater than that of their saturated counterparts, the alkanes, due to the presence of the double bond. ontosight.aiwou.edu This double bond serves as a site for various chemical transformations, making branched alkenes valuable starting materials for a wide array of organic compounds. quora.com

The structure of branched alkenes influences their physical properties, such as boiling point. Increased branching tends to lower the boiling point compared to straight-chain alkenes with the same number of carbon atoms. uc3m.es This is attributed to the more spherical shape of branched molecules, which reduces the surface area for intermolecular interactions. uc3m.es

The reactivity of the double bond in branched alkenes allows for a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. wou.eduwikipedia.org These reactions enable the introduction of different functional groups, leading to the synthesis of a diverse range of products, including alcohols, halides, and other functionalized organic molecules. ontosight.aiquora.com The position of the double bond and the nature of the branching influence the regioselectivity and stereoselectivity of these reactions. For instance, in the dehydration of an alcohol to form an alkene, Zaitsev's rule predicts that the more substituted, and thus more stable, alkene will be the major product. brainly.com

The stability of alkenes is also a key consideration, with more substituted alkenes generally being more stable. fiveable.me This stability is influenced by factors such as hyperconjugation and steric effects. The arrangement of substituents around the double bond can lead to geometric isomerism (cis/trans or E/Z isomers), which can have a significant impact on the molecule's properties and reactivity. wou.edufiveable.me

Isomeric Considerations and Nomenclature Within the Methylheptene Family

Regioselective Synthesis Strategies for this compound Scaffolds

Regioselective synthesis aims to produce a specific constitutional isomer of a product. In the context of this compound, this involves the formation of the double bond specifically between the third and fourth carbon atoms of the heptane (B126788) chain.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds, including those that constitute the backbone of alkenes. wikipedia.orgnih.gov While direct synthesis of this compound via these methods is not extensively documented, the principles of these reactions can be applied to construct the target molecule.

The Suzuki coupling reaction, for instance, could theoretically involve the coupling of a vinyl boronic acid or ester with an appropriate alkyl halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could entail the reaction of a (Z)- or (E)-1-propenylboronic acid derivative with a 4-halo-4-methylhexane. However, the synthesis and stability of the required secondary alkyl halide could pose challenges.

The Heck reaction provides an alternative route, typically involving the reaction of an unsaturated halide with an alkene. wikipedia.org A plausible, though not explicitly cited, Heck reaction for this compound could involve the coupling of a 1-halopropene with 2-methyl-1-pentene. The regioselectivity of the insertion of the palladium-alkenyl species and subsequent β-hydride elimination would be critical in determining the final product distribution. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the outcome of such reactions. beilstein-journals.orgacs.org

A general representation of a Heck-type reaction is shown below:

Figure 1: General scheme of a Heck reaction.

Alkene metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org Cross-metathesis, an intermolecular variant, could be employed to synthesize this compound from simpler, more readily available alkenes. caltech.eduresearchgate.net

A hypothetical cross-metathesis route to this compound could involve the reaction between 1-butene (B85601) and 3-methyl-1-pentene. The success of such a reaction would depend on the relative reactivity of the starting alkenes and the selectivity of the catalyst to favor the desired cross-product over homodimerization products. google.comgoogle.com The use of highly active and selective catalysts, such as second-generation Grubbs catalysts, could potentially make this a viable synthetic strategy. wikipedia.org

The general mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.org

Figure 2: Chauvin mechanism for olefin metathesis.

While hydroboration-oxidation is a well-established method for the anti-Markovnikov hydration of alkenes to alcohols, the reverse reaction, the dehydration of an alcohol, is a common method for alkene synthesis. brainly.comthieme-connect.com The dehydration of 4-methyl-3-heptanol (B77350) with an acid catalyst, such as concentrated sulfuric acid, yields this compound. brainly.com According to Zaitsev's rule, the major product of this elimination reaction is the more substituted, and therefore more stable, alkene, which is this compound. brainly.com

The synthesis of the precursor alcohol, 4-methyl-3-heptanol, can be achieved through various methods, including the Grignard reaction between propanal and a 2-pentylmagnesium halide.

Table 1: Potential Regioselective Synthetic Routes to this compound
Methodology Potential Reactants Key Considerations
Suzuki Coupling1-Propenylboronic acid derivative + 4-Halo-4-methylhexaneAvailability and stability of reactants
Heck Reaction1-Halopropene + 2-Methyl-1-penteneControl of regioselectivity
Alkene Metathesis1-Butene + 3-Methyl-1-penteneCatalyst selection to minimize homodimerization
Dehydration4-Methyl-3-heptanolZaitsev's rule favors the desired product

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

The synthesis of specific stereoisomers of this compound is of particular interest due to their roles as pheromones. mdpi.comnih.gov This requires precise control over the stereochemistry at the C4 chiral center.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product. A prominent example for the synthesis of chiral methylheptene precursors is the use of SAMP/RAMP hydrazones. researchgate.netresearchgate.net

The (S)- or (R)-4-methyl-3-heptanone can be synthesized with high enantiomeric excess using the corresponding (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries. researchgate.netorgsyn.org The general process involves the formation of a chiral hydrazone from 3-pentanone, followed by deprotonation and alkylation with propyl iodide, and subsequent ozonolysis to release the chiral ketone. orgsyn.org The resulting enantiomerically pure ketone can then be reduced to a diastereomeric mixture of the corresponding 4-methyl-3-heptanols, which can be separated. Subsequent dehydration of the separated stereoisomers of the alcohol would yield the corresponding enantiomers of this compound.

Table 2: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone using SAMP Hydrazone
Step Reactants Reagents Product Yield/ee
1. Hydrazone Formation3-Pentanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)-(S)-3-Pentanone SAMP hydrazone-
2. Alkylation(S)-3-Pentanone SAMP hydrazone1. n-Butyllithium 2. Propyl iodide(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone90%
3. Cleavage(S)-(+)-4-Methyl-3-heptanone SAMP hydrazoneOzone (O₃)(S)-(+)-4-Methyl-3-heptanone>95% ee

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net Several catalytic asymmetric methods have been developed for the synthesis of the stereoisomers of 4-methyl-3-heptanol, the direct precursor to this compound.

One highly effective method involves the use of boronic esters derived from chiral diols, such as (S,S)- or (R,R)-diisopropylethanediol (DIPED). thieme-connect.com This method allows for the synthesis of all four stereoisomers of 4-methyl-3-heptanol with very high purity, achieving diastereoselectivities of 350:1 to ≥1000:1 per chiral center created. thieme-connect.com The key steps involve the reaction of a chiral boronic ester with (dichloromethyl)lithium, followed by reaction with a Grignard reagent, which proceeds with high stereocontrol. thieme-connect.com

Another powerful approach is the Sharpless asymmetric epoxidation. The synthesis of (3S,4S)-4-methyl-3-heptanol and its (3S,4R)-isomer has been achieved using asymmetric epoxidation of an allylic alcohol, followed by regioselective cleavage of the resulting epoxide with trimethylaluminum. tandfonline.com This method provides excellent control over the stereochemistry of the two adjacent chiral centers in the alcohol precursor.

Furthermore, biocatalysis offers a "green" alternative for stereoselective synthesis. A one-pot, multi-enzymatic approach has been developed for the synthesis of all four stereoisomers of 4-methylheptan-3-ol starting from 4-methylhept-4-en-3-one. mdpi.com This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to sequentially reduce the carbon-carbon and carbon-oxygen double bonds with high stereoselectivity. mdpi.com

Asymmetric Catalysis in C-C Bond Formation for this compound

Ligand Design and Catalyst Performance for Stereocontrol

The control of stereochemistry in the synthesis of this compound and its precursors is heavily reliant on the design of chiral ligands and the performance of the resulting catalysts. While direct catalytic asymmetric synthesis of this compound is not widely documented, the stereocontrolled synthesis of its precursors, 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol, provides significant insight.

A prominent strategy involves the use of chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). nih.govresearchgate.netorgsyn.org These auxiliaries function by converting a ketone, such as 3-pentanone, into a chiral hydrazone. The steric hindrance imposed by the chiral auxiliary then directs the approach of an electrophile (like propyl iodide) to one face of the molecule, leading to a highly stereoselective α-alkylation. orgsyn.org Subsequent cleavage of the auxiliary, often by ozonolysis, yields the chiral ketone with high enantiomeric excess. orgsyn.org This method demonstrates virtually complete stereochemical control over the metalation, alkylation, and cleavage steps. orgsyn.org

The performance of these methods is notable, with reports of achieving high diastereomeric excess (de > 97%) and enantiomeric excess (ee) in the formation of the chiral ketone precursor. nih.govresearchgate.netorgsyn.org

For direct olefin synthesis, ruthenium-based catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have been developed for asymmetric olefin metathesis, enabling the desymmetrization of achiral trienes to furnish cyclic products in high enantioselectivities. mdpi.com The principles of ligand design in these systems, where the steric and electronic properties of the ligand control the reaction's stereochemical outcome, are directly applicable to the synthesis of chiral acyclic olefins like this compound. mdpi.comacs.org

Table 1: Examples of Reagents in Stereocontrolled Synthesis of 4-Methyl-3-heptanone

Precursor Chiral Reagent/Auxiliary Key Transformation Stereochemical Outcome Reference
3-Pentanone SAMP/RAMP Hydrazone Asymmetric α-alkylation (S)- or (R)-4-Methyl-3-heptanone researchgate.netorgsyn.org
Achiral Triene Chiral Ruthenium-NHC Catalyst Asymmetric Ring-Closing Metathesis Chiral cyclic olefins mdpi.com
Stereochemical Control Mechanisms in Olefin Synthesis

The stereochemical outcome of olefin synthesis is governed by several underlying mechanisms. For many reactions, the final geometry of the double bond is dictated by the relative thermodynamic stability of the E and Z isomers. acs.org However, modern synthetic methods aim to override these thermodynamic preferences through kinetic control, which is dictated by the transition state energies of the competing reaction pathways.

A key concept in controlling stereochemistry in acyclic systems is the minimization of allylic 1,3-strain (A¹'³ strain). uwo.ca This principle involves the steric interactions between a substituent on an sp² carbon of the alkene and a substituent on an adjacent sp³ carbon. In the transition state of a reaction, conformations that minimize this strain are favored, thus directing the stereochemical outcome. uwo.ca Analysis of the ground-state conformations of the reacting olefin can serve as a predictive tool for the stereochemistry of reactions like hydroboration. uwo.ca

In catalytic olefin metathesis, the mechanism for stereocontrol is embedded in the catalyst's structure. For instance, in Z-selective metathesis, the steric environment of the catalyst, such as the size of ortho-substituents on an N-aryl group of an NHC ligand, can create a pocket that favors the formation of the cis-metallacyclobutane intermediate, which then collapses to yield the Z-olefin. mdpi.com Conversely, different ligand architectures can favor the formation of E-olefins. mdpi.com This illustrates a shift from relying on substrate control or thermodynamic equilibria to achieving catalyst-controlled stereoselectivity. acs.org

Biocatalytic Pathways to this compound Isomers

Biocatalysis offers a powerful and environmentally friendly strategy for producing chiral compounds, including the isomers of this compound and its precursors. researchgate.net These methods utilize enzymes or whole-cell systems to perform highly selective transformations under mild conditions.

A notable biocatalytic approach involves a one-pot, multi-enzyme system to synthesize all four stereoisomers of 4-methylheptan-3-ol, a direct precursor to this compound. nih.gov This process starts with an unsaturated ketone, (E)-4-methylhept-3-en-2-one. The key steps are:

Enantioselective Alkene Reduction: An ene-reductase from the Old Yellow Enzyme (OYE) family is used to reduce the carbon-carbon double bond. By selecting different OYE variants (e.g., OYE1-W116V or OYE2-V246A), either the (R)- or (S)-4-methyl-3-heptanone can be produced with high enantiomeric excess. nih.gov

Enantioselective Carbonyl Reduction: An alcohol dehydrogenase (ADH) is then used to reduce the ketone to the corresponding alcohol. Again, the choice of ADH (e.g., ADH440 or ADH270) dictates the stereochemistry at the alcohol center, leading to either the syn or anti diastereomer. nih.gov

This chemoenzymatic cascade allows for the synthesis of all four stereoisomers of the target alcohol in good yields (72-74%) and high stereochemical purity (ee up to 99%, de up to 94%). nih.gov

Other biocatalytic methods have also been reported. Lipases, such as Lipase B from Candida antarctica or Lipase AK, are frequently used for the kinetic resolution of racemic alcohols or esters through stereospecific transesterification. nih.govresearchgate.netanu.edu.au Additionally, whole-cell biocatalysis using organisms like oyster mushrooms (Pleurotus ostreatus) has been employed for the regio- and enantioselective reduction of diketone precursors. anu.edu.au

Table 2: Biocatalytic Systems for Synthesis of 4-Methyl-3-heptanol Stereoisomers

Enzyme/Organism Substrate Transformation Product Stereoisomer Reference
Old Yellow Enzyme (OYE) (E)-4-methylhept-3-en-2-one C=C Reduction (R)- or (S)-4-methyl-3-heptanone nih.gov
Alcohol Dehydrogenase (ADH) (R)- or (S)-4-methyl-3-heptanone C=O Reduction (3S,4S), (3R,4S), (3S,4R), or (3R,4R)-4-methyl-3-heptanol nih.gov
Lipase AK Racemic 4-methyl-3-heptanol mixture Kinetic Resolution via Transesterification Enantiopure alcohols and esters nih.govresearchgate.net
Pleurotus ostreatus (Oyster Mushroom) Diketone precursor Regio- and enantioselective reduction (4S,5S)-5-hydroxy-4-methyl-3-heptanone anu.edu.au

Novel Synthetic Routes and Green Chemistry Principles in this compound Production

The production of chemicals is increasingly guided by the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. mit.edumlsu.ac.ingcande.org These principles include preventing waste, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. mit.edumethodist.edu.in

Novel synthetic routes for this compound and its precursors are being developed in alignment with these principles. For example, the aldol (B89426) condensation used to create the carbon backbone is a powerful C-C bond-forming reaction. vulcanchem.comubc.ca Green approaches to this reaction focus on using catalytic amounts of base or acid and minimizing or eliminating the use of hazardous organic solvents. ubc.carsc.org

Solvent-Free and Aqueous-Phase Synthetic Strategies

A key tenet of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents. mlsu.ac.in This has led to the development of solvent-free (neat) and aqueous-phase reactions.

Solvent-Free Synthesis: Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a solid base like NaOH. ubc.ca This method, a form of mechanochemistry, can lead to high atom economy and avoids the need for solvent purification and disposal. mit.eduubc.ca For instance, a solvent-free Michael addition has been achieved in 30 minutes using only catalytic amounts of a base, demonstrating a highly efficient and green process. rsc.org

Aqueous-Phase Synthesis: Water is an attractive solvent alternative as it is non-toxic, non-flammable, and inexpensive. Certain reactions, like the Diels-Alder cycloaddition, can be significantly accelerated in water compared to organic solvents. umcs.pl For other reactions, using an azeotropic mixture of an organic solvent and water can serve as a recoverable reaction medium that improves reaction rates and facilitates a more sustainable process. acs.org

Atom Economy and Sustainability Metrics for this compound Synthesis

To quantify the "greenness" of a chemical process, several metrics have been developed. These tools allow for the comparison of different synthetic routes and highlight areas for improvement. gcande.orgum-palembang.ac.id

Atom Economy (AE): This metric, a cornerstone of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mlsu.ac.inmethodist.edu.in

Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those like substitutions and eliminations, which generate stoichiometric byproducts. methodist.edu.in A primary goal is to design syntheses where the atom economy approaches 100%. methodist.edu.in

Other Sustainability Metrics: Beyond atom economy, a broader assessment of sustainability involves other metrics:

E-Factor: Introduced by Sheldon, the E-Factor measures the total mass of waste produced per kilogram of product. A lower E-Factor indicates a greener process. gcande.org

Process Mass Intensity (PMI): This metric considers the total mass input (raw materials, solvents, process aids) relative to the mass of the final product. ias.ac.in

Life Cycle Assessment (LCA): A more comprehensive evaluation that considers environmental impacts across the entire life cycle of a product, including energy intensity, greenhouse gas emissions, and potential chemical risks. researchgate.net

Applying these metrics to the synthesis of this compound allows for the selection of routes that are not only high-yielding but also have a minimal environmental footprint. ias.ac.in

Process Intensification and Scalability in this compound Manufacturing

Process intensification refers to the development of substantially smaller, cleaner, and more energy-efficient manufacturing technologies. cobaltcommunications.comnsf.gov For the industrial-scale production of this compound, these strategies are crucial for reducing costs, improving safety, and enhancing sustainability.

A key example of process intensification is the use of reactive distillation (RD) . researchgate.net This technique combines chemical reaction and product separation into a single unit. mdpi.com For equilibrium-limited reactions, such as esterifications or aldol condensations, continuously removing a product (e.g., water) can drive the reaction towards completion, leading to higher conversion and selectivity. researchgate.net This integration reduces capital and operational costs by eliminating the need for separate reactor and distillation units. researchgate.net

Another strategy is the shift from batch processing to continuous-flow manufacturing . Continuous-flow reactors, often packed with heterogeneous catalysts, offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. vulcanchem.com This approach is highly scalable; increasing production can be as simple as running the process for a longer time or adding parallel reactor lines.

Furthermore, process scalability is enhanced by implementing robust catalyst recycling systems. For example, in the synthesis of the related 6-methyl heptanone, a glycerol-based catalyst phase can be separated and recycled multiple times after replenishing the consumed base. This strategy leads to stable, high yields (89-92%) over multiple cycles, demonstrating an economically and environmentally sound scalable process. google.com Adopting such intensified and scalable methodologies is essential for the efficient and sustainable manufacturing of this compound.

Electrophilic Addition Reactions of the this compound Double Bond

The electron density concentrated in the π-bond of this compound makes it nucleophilic and susceptible to attack by electrophiles. units.it Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken, and two new sigma (σ) bonds are formed. masterorganicchemistry.compressbooks.pub These reactions typically proceed through a carbocation intermediate, the stability of which governs the reaction's regioselectivity. masterorganicchemistry.com

Detailed Mechanisms of Hydrohalogenation and Markovnikov's Rule Application

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond of an alkene. masterorganicchemistry.com The reaction mechanism is a two-step process initiated by the electrophilic attack of the hydrogen ion (proton) on the alkene's double bond. pressbooks.publibretexts.org This step is the rate-determining step and leads to the formation of a carbocation intermediate. libretexts.org

In the case of this compound, the proton can add to either C3 or C4 of the double bond.

Path A: Protonation at C3. This would form a tertiary carbocation at C4.

Path B: Protonation at C4. This would also form a tertiary carbocation at C3.

Markovnikov's Rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon that has the greater number of hydrogen atoms, and the halide adds to the carbon with fewer hydrogen atoms. wou.edu A more modern and accurate statement of this rule is that the reaction proceeds to form the most stable carbocation intermediate. masterorganicchemistry.com Carbocation stability increases in the order: primary < secondary < tertiary. organicchemistrytutor.comperiodicchemistry.com

For this compound, both possible carbocations are tertiary. However, the substitution pattern around them is slightly different. The carbocation at C4 is bonded to a methyl group, an ethyl group, and a propyl group (within the chain). The carbocation at C3 is bonded to a propyl group, an ethyl group, and another alkyl group (the rest of the chain). Due to the similar tertiary nature of both possible carbocations, the regioselectivity is not as pronounced as in alkenes with differing degrees of substitution. A mixture of two products, 3-halo-4-methylheptane and 4-halo-4-methylheptane, would be expected. masterorganicchemistry.com

The general mechanism is as follows:

Protonation of the double bond: The π electrons of the alkene attack the hydrogen of the H-X molecule, forming a new C-H bond and a carbocation. libretexts.org

Nucleophilic attack by halide: The halide ion (X⁻), now a nucleophile, attacks the positively charged carbocation, forming the final alkyl halide product. masterorganicchemistry.com

StepDescriptionIntermediate/Product
1 The alkene π-bond attacks the hydrogen of HBr, leading to the formation of a tertiary carbocation.Tertiary carbocation and Bromide ion (Br⁻)
2 The bromide ion attacks the electrophilic carbocation.4-Bromo-4-methylheptane or 3-Bromo-4-methylheptane

Stereochemical Outcomes of Halogenation and Hydroxylation Reactions

The stereochemistry of addition reactions to alkenes is crucial, especially when new chiral centers are formed.

Halogenation: The addition of halogens like Br₂ or Cl₂ to alkenes typically proceeds via an anti-addition mechanism. masterorganicchemistry.comlibretexts.org This means the two halogen atoms add to opposite faces of the double bond. The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com

For (E)-4-methyl-3-heptene reacting with Br₂:

The alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion.

The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the bromonium bridge (backside attack). masterorganicchemistry.com

This anti-addition to the (E)-alkene results in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-4-methylheptane.

Hydroxylation: Hydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemical outcome depends on the reagents used.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent like NaHSO₃, or with cold, dilute potassium permanganate (B83412) (KMnO₄). This reaction involves a concerted mechanism where both OH groups are added to the same face of the double bond. yale.edu For (E)-4-methyl-3-heptane, syn-dihydroxylation would yield a racemic mixture of (3R,4R)- and (3S,4S)-4-methylheptane-3,4-diol.

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxy acid (like m-CPBA) to form an epoxide. Second, the epoxide ring is opened by acid-catalyzed hydrolysis (H₃O⁺). The hydrolysis involves a backside attack by water on the protonated epoxide, resulting in anti-addition of the two -OH groups. libretexts.org For (E)-4-methyl-3-heptane, anti-dihydroxylation would produce the (3R,4S)- and (3S,4R)-4-methylheptane-3,4-diol enantiomers.

ReactionReagent(s)StereochemistryProduct from (E)-4-methyl-3-heptene
Halogenation Br₂ in CCl₄Anti-addition masterorganicchemistry.comRacemic (3R,4S)- and (3S,4R)-3,4-dibromo-4-methylheptane
Syn-dihydroxylation 1. OsO₄ 2. NaHSO₃/H₂OSyn-addition yale.eduRacemic (3R,4R)- and (3S,4S)-4-methylheptane-3,4-diol
Anti-dihydroxylation 1. m-CPBA 2. H₃O⁺Anti-addition libretexts.orgRacemic (3R,4S)- and (3S,4R)-4-methylheptane-3,4-diol

Carbocation Rearrangements in this compound Transformations

Carbocation rearrangements can occur in reactions involving carbocation intermediates if a more stable carbocation can be formed. masterorganicchemistry.comperiodicchemistry.com These rearrangements typically happen through a 1,2-hydride shift (migration of a hydrogen atom with its bonding electrons) or a 1,2-alkyl shift. organicchemistrytutor.comperiodicchemistry.com The driving force is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). periodicchemistry.com

In the electrophilic addition of HX to this compound, the initially formed carbocation is tertiary (either at C3 or C4). masterorganicchemistry.com Tertiary carbocations are generally the most stable type of simple alkyl carbocation. organicchemistrytutor.com Let's examine the structure for potential rearrangements:

Carbocation at C4: This carbon is adjacent to C3 (secondary) and C5 (secondary). A 1,2-hydride shift from C3 or C5 to C4 would result in a secondary carbocation, which is less stable. Therefore, this shift is energetically unfavorable.

Carbocation at C3: This carbon is adjacent to C2 (secondary) and C4 (tertiary, bonded to the methyl group). A 1,2-hydride shift from C2 would form a less stable secondary carbocation.

Since the initial carbocations formed from this compound are already tertiary and cannot rearrange to a more stable carbocation via a simple hydride or alkyl shift, significant carbocation rearrangements are not expected in these transformations. masterorganicchemistry.com The reaction will proceed with the nucleophile attacking the initially formed tertiary carbocation.

Radical Reaction Pathways of this compound

Besides electrophilic additions, alkenes can also undergo reactions involving free radical intermediates. These reactions are often initiated by light or a radical initiator like a peroxide. wikipedia.org

Free Radical Addition Mechanisms

The most common example of a free-radical addition to an alkene is the addition of HBr in the presence of peroxides (ROOR). chemistrysteps.com This reaction follows an anti-Markovnikov regioselectivity, meaning the bromine atom adds to the less substituted carbon of the double bond. wikipedia.orgchemistrysteps.com

The mechanism proceeds through a radical chain reaction involving three stages: wikipedia.org

Initiation: Heat or light causes the weak O-O bond in the peroxide to break homolytically, forming two alkoxy radicals (RO•). masterorganicchemistry.com The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.com

Propagation: This stage consists of two steps. First, the bromine radical adds to the alkene's double bond. This addition occurs in a way that forms the most stable carbon radical. For this compound, the Br• can add to C3 or C4. Addition to C4 would place the radical on C3 (a tertiary radical), while addition to C3 would place the radical on C4 (also a tertiary radical). Given the similar stability, a mixture of products might be formed. The resulting alkyl radical then abstracts a hydrogen atom from another HBr molecule, forming the alkyl bromide product and regenerating a bromine radical, which continues the chain. wikipedia.orgchemistrysteps.com

Termination: The reaction stops when two radicals combine to form a non-radical species. wikipedia.orgjove.com

StageDescriptionKey Species
Initiation Homolytic cleavage of peroxide; formation of Bromine radical.RO•, Br•
Propagation Addition of Br• to the alkene to form the most stable carbon radical, followed by H abstraction from HBr.Tertiary alkyl radical, Alkyl bromide, Br•
Termination Combination of any two radical species.Non-radical products

Photoinduced Radical Processes

Visible light can be used to initiate radical reactions, often with the help of a photocatalyst. rsc.orgchinesechemsoc.org These photoinduced processes can enable a wide range of transformations under mild conditions. rsc.org For an alkene like this compound, a general photoinduced radical process could involve the addition of a radical across the double bond.

A plausible general mechanism for a photoinduced atom transfer radical addition (ATRA) could be: mdpi.com

Photoinitiation: A photocatalyst, upon absorbing visible light, becomes excited. This excited state can then interact with a radical precursor (e.g., an alkyl halide or an oxime-based surrogate), generating a radical species through single-electron transfer. chinesechemsoc.org

Radical Addition: The generated radical adds to the C=C double bond of this compound. This addition will favor the formation of the more stable tertiary radical intermediate. chinesechemsoc.org

Atom Transfer/Propagation: The resulting carbon radical can then abstract an atom (like a halogen) from another molecule of the precursor, yielding the final product and regenerating the initial radical species to continue the cycle. Alternatively, it can participate in subsequent coupling or cyclization reactions depending on the specific reaction design. mdpi.comnih.gov

These photoinduced methods are synthetically valuable due to their high functional group tolerance and ability to proceed under mild, redox-neutral conditions. rsc.orgchinesechemsoc.org

Catalytic Transformations of this compound

The presence of a trisubstituted double bond in this compound dictates its reactivity in various catalytic processes. These transformations are fundamental in organic synthesis for the production of a wide array of chemical products.

Hydrogenation Mechanisms and Catalyst Selectivity

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield the saturated alkane, 4-methylheptane. This reaction is typically carried out using heterogeneous catalysts containing metals from Group VIII, such as palladium, platinum, and nickel. google.com The process is thermodynamically favorable due to the formation of more stable single bonds from a double bond. google.com

The mechanism of catalytic hydrogenation on a metal surface involves several steps:

Adsorption of hydrogen gas onto the catalyst surface, leading to the cleavage of the H-H bond and the formation of metal-hydrogen bonds. google.com

Adsorption of the alkene onto the catalyst surface. google.com

Stepwise transfer of two hydrogen atoms from the catalyst surface to the carbons of the double bond. This typically occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond. google.com

The selectivity of hydrogenation catalysts is a critical aspect, particularly when other functional groups are present in the molecule. For simple alkenes like this compound, the primary goal is to achieve complete saturation of the double bond without side reactions like isomerization, which can be influenced by the choice of catalyst and reaction conditions. rsc.org While specific studies on this compound are not abundant, research on similar alkenes like 1-heptene (B165124) demonstrates that palladium-based catalysts are highly active and selective for hydrogenation. nih.gov The choice of catalyst support, such as activated carbon or alumina, can also influence catalytic activity and selectivity. rsc.orgnih.gov

Table 1: Catalyst Systems for Alkene Hydrogenation

Catalyst System Substrate Example Key Findings Reference
Palladium on Activated Carbon (Pd/C) 1-Heptene High activity and selectivity for hydrogenation to heptane. nih.gov
Platinum on Activated Carbon (Pt/C) 1-Heptene Active for hydrogenation, but can show different selectivity compared to palladium. nih.gov
Ruthenium on Activated Carbon (Ru/C) 1-Heptene Shows catalytic activity for hydrogenation. nih.gov
Wilkinson's Catalyst (Homogeneous) 1-Heptene High conversion and selectivity to 1-heptene. scielo.br

Olefin Metathesis Reaction Dynamics and Catalysis (e.g., Grubbs, Schrock Catalysts)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. wikipedia.orglibretexts.org The most prominent catalysts for this transformation are the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts. wikipedia.orglibretexts.orguwindsor.ca

The generally accepted mechanism, proposed by Chauvin, involves a [2+2] cycloaddition between the metal carbene and the alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to generate a new metal carbene and a new alkene product. sci-hub.se

Grubbs Catalysts: These ruthenium-based catalysts are known for their high tolerance to various functional groups and their stability in air and moisture, making them widely used in organic synthesis. nih.gov Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit even greater activity. rsc.org

Schrock Catalysts: These molybdenum- and tungsten-based catalysts are generally more active than Grubbs catalysts but are also more sensitive to air, moisture, and certain functional groups. libretexts.orguwindsor.ca They are particularly useful for the metathesis of sterically demanding or less reactive alkenes. libretexts.org

While direct studies on the olefin metathesis of this compound are scarce, research on similar internal alkenes provides valuable insights. For instance, the Z-selective metathesis of cis-4-octene (B1353254) and cis-3-hexene (B1361246) to produce cis-3-heptene (B43857) has been achieved using a specific molybdenum-based Schrock catalyst. mit.edu This demonstrates the potential for controlling the stereochemical outcome of metathesis reactions involving structurally similar alkenes.

Table 2: Comparison of Grubbs and Schrock Catalysts for Olefin Metathesis

Catalyst Type Metal Center Key Characteristics Substrate Reactivity Example Reference
Grubbs Catalyst Ruthenium High functional group tolerance, air and moisture stable. Cross-metathesis of various alkenes. nih.govrsc.org
Schrock Catalyst Molybdenum/Tungsten High activity, sensitive to air and moisture. Z-selective metathesis of cis-alkenes. libretexts.orgmit.edu

Oxidation Mechanisms (e.g., Ozonolysis, Epoxidation)

The double bond in this compound is susceptible to attack by various oxidizing agents, leading to the formation of different oxygenated products.

Ozonolysis: This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃). The initial step is a [3+2] cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). This intermediate rearranges to a more stable secondary ozonide. The ozonide is then typically cleaved under reductive or oxidative workup conditions. Reductive workup, commonly using zinc and water or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. organic-chemistry.org

For this compound, ozonolysis followed by reductive workup is expected to yield two carbonyl compounds: propanal and 2-pentanone . chegg.com

Epoxidation: This reaction involves the addition of a single oxygen atom across the double bond to form an epoxide (oxirane), a three-membered ring containing an oxygen atom. orientjchem.org A common reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene in a single step. masterorganicchemistry.comleah4sci.com This is a syn-addition, where the oxygen atom adds to the same face of the double bond. leah4sci.com The epoxidation of this compound with a peroxy acid would result in the formation of 4-methyl-3,4-epoxyheptane .

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com

For this compound to participate as a dienophile in a Diels-Alder reaction, it would react with a conjugated diene. The reactivity of an alkene as a dienophile is generally enhanced by the presence of electron-withdrawing groups adjacent to the double bond. organic-chemistry.orglibretexts.org As this compound has electron-donating alkyl groups attached to the double bond, it would be considered an electron-rich alkene. Therefore, it would react most readily with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org There is a lack of specific documented examples of this compound participating in cycloaddition reactions in the surveyed literature.

Polymerization Kinetics and Mechanisms of this compound Monomers

The polymerization of alkenes is a commercially significant process for the production of a vast array of polymers. While there is limited specific information on the polymerization of this compound, extensive research on the structurally similar monomer, 4-methyl-1-pentene (B8377) (4MP1), provides a strong basis for understanding its potential polymerization behavior. The primary methods for polymerizing α-olefins like 4MP1 are through the use of Ziegler-Natta and metallocene catalysts. nih.gov

Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds in combination with organoaluminum co-catalysts. rsc.orgnih.gov They are known for producing highly linear and often stereoregular polymers. nih.gov The polymerization mechanism involves the coordination of the alkene to the active metal center followed by migratory insertion into the growing polymer chain. nih.gov

Metallocene Catalysts: These are homogeneous, single-site catalysts that offer greater control over the polymer's molecular weight, molecular weight distribution, and stereochemistry compared to traditional Ziegler-Natta catalysts. nih.gov The structure of the metallocene catalyst directly influences the tacticity (stereochemistry) of the resulting polymer. researchgate.net For example, C₂-symmetric zirconocene (B1252598) catalysts can produce highly isotactic poly(4-methyl-1-pentene). acs.org

Given its structure, this compound is not an α-olefin and its internal, sterically hindered double bond would likely make it a challenging monomer for traditional coordination polymerization. However, certain catalytic systems might facilitate its incorporation into copolymers.

Table 3: Catalyst Systems for the Polymerization of 4-Methyl-1-pentene (as a proxy for this compound)

Catalyst Type Example Catalyst System Resulting Polymer Characteristics Reference
Ziegler-Natta TiCl₃/Al(C₂H₅)₂Cl Highly isotactic poly(4-methyl-1-pentene). researchgate.net
Metallocene (isospecific) rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ / MAO Isotactic poly(4-methyl-1-pentene). acs.org
Metallocene (syndiospecific) Isopropylidene(cyclopentadienyl)(fluorenyl)ZrCl₂ / MAO Syndiotactic poly(4-methyl-1-pentene). mdpi.com
Post-Metallocene Pyridylamido hafnium catalysts / MAO Highly isotactic poly(4-methyl-1-pentene) with high melting temperature. acs.org

Computational and Theoretical Investigations of 4 Methyl 3 Heptene

Quantum Chemical Characterization of 4-Methyl-3-heptene Isomers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the cis and trans stereoisomers of this compound. nist.govnist.gov These methods provide a molecular-level description of their electronic and vibrational characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of this compound is centered around its carbon-carbon double bond, which defines it as an alkene. ontosight.ai A key aspect of its electronic characterization is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. ossila.comschrodinger.com

For alkenes like this compound, the HOMO is typically the π bonding orbital of the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital. libretexts.orgck12.org The energy of the HOMO is related to the molecule's ability to donate electrons, influencing its role in reactions with electrophiles. ossila.com Conversely, the LUMO's energy reflects the molecule's capacity to accept electrons, which is crucial for reactions with nucleophiles.

Computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. acs.org The HOMO-LUMO gap for conjugated systems tends to decrease as the extent of conjugation increases, leading to absorption of light at longer wavelengths. libretexts.org While this compound is not a conjugated system, the substitution pattern around the double bond, including the methyl and propyl groups, influences the precise energy levels of the HOMO and LUMO.

Table 1: Frontier Orbital Properties of this compound

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the molecule's ability to act as an electron donor. ossila.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.netIndicates chemical reactivity and the energy of the lowest electronic excitation. ossila.comschrodinger.com

Note: Specific energy values require dedicated quantum chemical calculations for the specific isomers of this compound.

Vibrational Frequencies and Spectroscopic Signatures Prediction

Computational methods, particularly DFT, are powerful tools for predicting the vibrational frequencies of molecules like this compound. scirp.org These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule's isomers. nist.govscience.gov

The calculations yield a set of normal modes of vibration, each with a specific frequency and intensity. nih.gov These modes correspond to the stretching, bending, and torsional motions of the atoms within the molecule. For this compound, key vibrational modes include:

C=C stretching vibration, characteristic of the alkene functional group.

C-H stretching and bending vibrations of the methyl, ethyl, and propyl groups.

C-C single bond stretching and skeletal vibrations.

The calculated vibrational spectra for the cis and trans isomers of this compound would exhibit distinct differences, particularly in the "fingerprint" region of the IR spectrum, which can be used to distinguish them experimentally. Theoretical predictions must often be scaled to account for anharmonicity and the approximations inherent in the computational methods to achieve better agreement with experimental data. scirp.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Predicted Isomer Differentiation
C=C Stretch ~1640 - 1680Subtle shifts based on substitution and stereochemistry.
=C-H Stretch ~3000 - 3100Presence and intensity depend on the specific isomer.
Alkyl C-H Stretch ~2850 - 3000Complex region with multiple overlapping bands.
C-H Bending ~1375 - 1465Can show differences between cis and trans isomers.

Note: The table provides general ranges for alkenes. Precise values for this compound isomers require specific DFT calculations.

Conformational Analysis of this compound and its Rotamers

The flexibility of the alkyl chains in this compound allows for the existence of multiple conformations, or rotamers, which are interconverted by rotation around single bonds. msu.edu Conformational analysis aims to identify the most stable arrangements and the energy barriers between them.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgresearchgate.net For the conformational analysis of this compound, a simplified PES can be generated by systematically rotating key dihedral angles (e.g., around the C-C single bonds of the ethyl and propyl groups) and calculating the energy at each point.

This mapping reveals the locations of energy minima, which correspond to stable conformers (rotamers), and saddle points, which represent the transition states for interconversion between conformers. pythoninchemistry.org The global minimum on the PES corresponds to the most stable conformation of the molecule. pythoninchemistry.org Computational techniques are essential for constructing these surfaces, which are difficult to determine experimentally. wayne.edu

Steric and Electronic Effects on Conformation

The relative energies of the different rotamers of this compound are determined by a balance of steric and electronic effects. chemrxiv.org

Steric Effects : These arise from repulsive interactions when non-bonded atoms or groups are forced into close proximity. wikipedia.org In this compound, steric hindrance can occur between the methyl group at C4 and the substituents on the double bond, as well as between the alkyl chains themselves. Staggered conformations around C-C single bonds are generally favored over eclipsed conformations to minimize these repulsive forces. msu.edu

Electronic Effects : These involve the distribution of electron density and can include hyperconjugation and dipole-dipole interactions. While less dominant than in highly polar molecules, electronic effects can still influence the conformational preferences in hydrocarbons.

Computational analysis allows for the quantification of these effects. By examining the geometries and energies of the optimized conformers, one can identify specific interactions, such as gauche or syn-pentane interactions, that destabilize certain arrangements. nih.govfccc.edu The interplay of these forces dictates the population of each rotamer at a given temperature. researchgate.net

Reaction Pathway Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By modeling the reactants, products, and transition states, it is possible to elucidate the step-by-step pathway of a reaction and understand the factors that control its rate and selectivity. pnnl.gov

For example, the epoxidation of this compound can be studied computationally. wm.edu Calculations can identify the structure of the transition state as the oxidizing agent approaches the double bond. By comparing the activation energies for attack on the two faces of the double bond and for the cis and trans isomers, predictions can be made about the stereochemical outcome of the reaction.

These studies involve locating the transition state on the potential energy surface, which is a first-order saddle point connecting reactants and products. pnnl.gov The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. Computational methods like the Nudged Elastic Band (NEB) can help identify the minimum energy pathway for a given reaction. pnnl.gov

Table 3: Computationally Investigated Reaction Parameters

ParameterDescriptionApplication to this compound
Transition State Geometry The molecular structure at the highest point along the reaction coordinate.Determines the steric and electronic demands of the reaction (e.g., in addition reactions to the double bond).
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. pnnl.govPredicts the relative rates of different potential reactions (e.g., electrophilic addition, oxidation).
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Determines whether a reaction is exothermic or endothermic.

Transition State Identification and Energy Barrier Calculations

The study of a chemical reaction's mechanism involves identifying the intermediate structures and the high-energy transition states (TS) that connect them. Computational methods, particularly quantum chemical calculations, are pivotal in locating these transient structures and determining the energy barriers (activation energies) associated with them.

A reaction's speed is dictated by its activation energy; reactions with lower energy barriers proceed faster. pdx.edu For an alkene like this compound, several reaction types are of interest, including electrophilic additions, ozonolysis, and C-H activation. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between accuracy and computational cost. acs.orgrsc.orgrsc.org The process typically involves optimizing the geometries of the reactants, products, and the transition state structure that lies on the potential energy surface between them. rsc.org Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or searching for a first-order saddle point on the potential energy surface are used to locate the TS. rsc.org Once located, frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

While specific computational studies on this compound are not prevalent in the literature, extensive research on analogous alkenes provides insight into the expected energy barriers for key reactions. For example, the ozonolysis of alkenes, a critical atmospheric process, proceeds through a primary ozonide (POZ) intermediate via a cycloaddition transition state. rsc.orgacs.orgmsu.edu Calculations on substituted alkenes like 2-butene (B3427860) and 3-hexene (B12438300) show how alkyl substituents influence the stability of transition states and subsequent reaction pathways. rsc.orgmit.edu Similarly, the hydroboration of alkenes, a fundamental reaction in organic synthesis, has been studied computationally to understand its regioselectivity, with calculations revealing the energy differences between transition states leading to different products. rsc.orgnih.gov Electrophilic addition of acids like HCl to ethylene (B1197577) has also been modeled, detailing a transition state involving a bridged ethyl cation associated with a chloride anion. aip.org

The table below presents typical activation energy barriers for reactions of various alkenes, illustrating the data that could be computationally derived for this compound. These values are highly dependent on the specific reactants, the level of theory, and the basis set used in the calculation.

Alkene AnalogueReaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
(Z)-3-methyl-3-buten-1-olThermal DecompositionM05-2X/6-31+G(d,p)39.9 researchgate.net
PropeneInternal H-atom additionNot Specified~2.4 nih.gov
EthyleneAddition of OH radicalVariational Transition State Theory<0 (barrierless inner TS) acs.orgresearchgate.net
Catechol (aromatic alkene)Ozonolysis (endo path)PM744.7 acs.org
(Z)-5-phenyl-4-pentenamideγ-C(alkenyl)–H Activation (CMD)DFT25.7 nih.gov

Solvent Effects Modeling on this compound Reactivity

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and outcomes. chemrxiv.orgchemrxiv.org Solvents can alter reactivity by stabilizing or destabilizing reactants, products, and, most importantly, transition states. chemrxiv.org Computational modeling of these solvent effects is crucial for accurately predicting reaction kinetics in realistic environments.

Two primary approaches are used to model solvents:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach approximates the bulk electrostatic effects of the solvent on the solute. It is computationally efficient and can capture the influence of solvent polarity on reaction energetics. For instance, studies on radical additions to alkenes have used continuum models to show that increasing solvent polarity can either increase or decrease the reaction barrier depending on the nature of the substituents. chemrxiv.org

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the calculation along with the reactant molecules. This approach is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which are missed by implicit models. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less expensive molecular mechanics force fields. acs.org

For this compound, a non-polar hydrocarbon, reactions in non-polar solvents like n-heptane would likely see minimal solvent effects. osti.gov However, in polar solvents, the interactions could become more significant. For instance, in electrophilic addition reactions that proceed through charged intermediates or transition states, a polar solvent would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. chemrxiv.orgresearchgate.net Computational studies on alkene hydrogenation have shown that competitive adsorption of the solvent onto a catalyst surface can inhibit reaction rates. osti.gov The choice of solvent can even shift the rate-determining step of a reaction. osti.gov

The following table summarizes the general influence of solvent properties on the reactivity of non-polar alkenes like this compound during reactions that involve polar or charged transition states.

Solvent PropertyEffect on Polar/Charged Transition StatePredicted Impact on Reaction RateRationale
High Polarity (Dielectric Constant)StabilizationIncreaseThe solvent's electric field stabilizes the charge separation in the transition state, lowering its energy. chemrxiv.org
Low Polarity (Dielectric Constant)Minimal StabilizationLittle to no changeNon-polar solvents interact weakly with charged species, having a negligible effect on the activation barrier. osti.gov
Hydrogen Bonding Ability (Protic Solvents)Potential StabilizationIncreaseIf the transition state has hydrogen bond accepting sites, a protic solvent can provide stabilization through H-bonding. chemrxiv.org
Coordinating Ability (e.g., with catalysts)Competitive InhibitionDecreaseSolvent molecules can compete with the alkene for active sites on a catalyst surface, reducing reactant coverage. osti.gov

Molecular Dynamics Simulations for this compound Interactions

Molecular Dynamics (MD) is a computational simulation technique that calculates the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations provide a detailed view of molecular motion and interactions over time, effectively creating a "computational microscope." acs.orgacs.org

For this compound, MD simulations can be used to investigate a range of phenomena that are difficult to probe experimentally. These include:

Solvation Structure: MD can reveal how solvent molecules arrange themselves around a this compound molecule. This includes determining the structure of the solvation shell and identifying any preferential interactions.

Transport Properties: Properties like the diffusion coefficient of this compound in various solvents can be calculated, which is important for understanding mass transfer in reaction mixtures.

Conformational Dynamics: Although this compound is a relatively small molecule, MD can explore the different conformations it adopts in solution and the timescales of transitions between them.

Interactions with Interfaces: Simulations can model the behavior of this compound at interfaces, such as a liquid-vapor interface or on the surface of a solid material like a catalyst or a polymer. For example, studies have used Monte Carlo simulations, a related technique, to investigate the adsorption of alkenes within the pores of zeolites. tandfonline.com

Reaction Dynamics: In conjunction with quantum mechanics (QM/MM MD) or reactive force fields, MD can simulate the actual process of a chemical reaction, tracking the atomic motions as reactants transform into products. acs.org This can reveal dynamic effects that are not captured by static transition state theory. acs.orgacs.org

MD simulations of complex systems, such as a light-driven molecular motor (an overcrowded alkene) in solution, have been used to calculate time-resolved spectra and observe the ultrafast nuclear motions that drive its function. acs.org While a simple alkene like this compound does not have such complex functionality, the principles of simulating its interactions with its environment are the same. A typical simulation would involve placing one or more this compound molecules in a box of solvent molecules and allowing the system to evolve over nanoseconds. acs.org

Simulation TargetInformation ObtainedPotential Application for this compound
Solvation Shell AnalysisRadial distribution functions, coordination numbers.Understanding how solvents like water, ethanol, or hexane (B92381) structure around the alkene. researchgate.net
Diffusion CoefficientMean squared displacement over time.Predicting mass transport properties in a reaction medium or separation process.
Adsorption on a SurfaceBinding energy, orientation, surface coverage.Modeling interactions with catalyst surfaces (e.g., Palladium, Platinum) during hydrogenation. tandfonline.com
Liquid-Liquid InterfacePartitioning behavior, interfacial orientation.Understanding behavior in biphasic systems, relevant to extraction or phase-transfer catalysis.

QSAR and QSPR Studies of this compound Analogues (with focus on chemical reactivity and structural attributes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbenthamdirect.com These models are built on the principle that the structure of a molecule dictates its properties and activities.

The general workflow for developing a QSAR/QSPR model involves:

Data Set Collection: A set of molecules with known experimental data (e.g., reaction rate constants, boiling points) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). scielo.brresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like General Regression Neural Networks (GRNN), are used to build a mathematical equation that links a subset of the calculated descriptors to the experimental property. benthamdirect.comscielo.br

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation with a separate set of compounds not used in model development. benthamdirect.com

For analogues of this compound, QSAR models have been developed to predict chemical reactivity. For instance, QSAR models have successfully predicted the atmospheric reaction rate constants of a large set of alkenes with ozone (O₃) and the hydroxyl radical (•OH). scielo.brresearchgate.net These studies found that descriptors related to the electronic properties of the double bond, such as HOMO/LUMO energies and Fukui indices calculated from DFT, were critical for building accurate models. scielo.brnih.gov The inclusion of descriptors from the transition states of the reactions further improved the predictive power of the models. scielo.br

QSPR models have been applied to predict physical properties of alkenes. Several studies have developed robust models for predicting the normal boiling points and enthalpies of vaporization for large sets of alkenes. nih.govbenthamdirect.comacs.orgeurekaselect.com The most relevant descriptors in these models are often related to molecular size, shape, and connectivity, such as molecular connectivity indices (e.g., ¹χv) and shape indices (e.g., ²κ). acs.org

The tables below show hypothetical examples of QSAR and QSPR models that could be developed for a series of alkenes including this compound, based on published methodologies.

Table 4.5.1: Example of a QSAR Model for Alkene Reactivity with Hydroxyl Radicals
Molecular DescriptorDescriptionCorrelation with Reactivity (-log kOH)Rationale
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electrons; relates to electron-donating ability.NegativeA higher EHOMO indicates the alkene is a better electron donor, making it more reactive toward the electrophilic •OH radical. scielo.br
Ndb (Number of double bonds)Count of C=C bonds in the molecule.PositiveMore reaction sites generally lead to a faster overall reaction rate. researchgate.net
Fukui Index (f-) on C=C atomsIndicates the susceptibility of an atom to electrophilic attack.PositiveHigher Fukui index values on the double bond carbons signify greater reactivity towards electrophiles. scielo.br
Table 4.5.2: Example of a QSPR Model for Alkene Boiling Point
Molecular DescriptorDescriptionCorrelation with Boiling Point (K)Rationale
Molecular Weight (MW)Sum of the atomic weights of all atoms in a molecule.PositiveLarger molecules have stronger van der Waals forces, requiring more energy to vaporize. acs.org
1χv (First-order valence connectivity index)A topological index reflecting molecular size and branching.PositiveIncreases with molecular size but decreases with branching. Less branched molecules have higher boiling points. acs.org
2κ (Second-order kappa shape index)A descriptor related to the degree of "star-like" branching.NegativeMore compact, branched molecules have smaller surface areas and weaker intermolecular forces, leading to lower boiling points. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyl 3 Heptene

Spectroscopic Techniques for Elucidating Complex Stereochemistry

Spectroscopy is fundamental to the structural determination of 4-methyl-3-heptene, providing detailed information on its atomic connectivity and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques are essential for definitive assignments. ebi.ac.ukebi.ac.uk

Two-dimensional correlation spectroscopy (COSY) experiments establish ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons through the carbon skeleton. For this compound, COSY would reveal correlations between the vinylic proton at C3 and the methylene (B1212753) protons at C2, as well as couplings between the various alkyl protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon, confirming the assignment of carbon resonances. mnstate.edu

The differentiation between the (E) and (Z) isomers can often be achieved by analyzing coupling constants and through the Nuclear Overhauser Effect (NOE). NOE experiments detect through-space interactions between protons, which differ depending on their spatial proximity in each isomer. For instance, in the (Z)-isomer, an NOE would be expected between the methyl group at C4 and the vinylic proton at C3, an interaction that is absent in the (E)-isomer.

While the outline mentions chiral shift reagents, it is crucial to note that this compound is an achiral molecule and does not possess enantiomers. Therefore, chiral shift reagents, which are lanthanide complexes used to separate signals of enantiomers in an NMR spectrum, are not applicable for its analysis. libretexts.orgfrontiersin.org They are, however, indispensable for the analysis of structurally similar chiral alkenes, where they form diastereomeric complexes with the enantiomers, inducing non-equivalent chemical shifts that allow for their quantification. researchgate.netgoogle.com

Below is a table of predicted NMR chemical shifts for this compound.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations (COSY, HSQC)
C1-H₃~0.9 (t)~14COSY: C2-H₂; HSQC: C1
C2-H₂~2.0 (quint)~23COSY: C1-H₃, C3-H; HSQC: C2
C3-H~5.3 (t)~125COSY: C2-H₂; HSQC: C3
C4-CH₃~1.7 (s)~16HSQC: C4-CH₃
C4 (quart)-~135-
C5-H₂~2.0 (t)~30COSY: C6-H₂; HSQC: C5
C6-H₂~1.4 (sext)~22COSY: C5-H₂, C7-H₃; HSQC: C6
C7-H₃~0.9 (t)~14COSY: C6-H₂; HSQC: C7
Note: Values are approximate and can vary based on solvent and specific isomer (E/Z). s=singlet, t=triplet, quint=quintet, sext=sextet.

High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for differentiating between isomers. researchgate.net While this compound and its isomers (e.g., other methylheptenes, octenes) all have the same nominal mass, HRMS can provide a precise mass measurement to within a few parts per million (ppm), confirming the elemental formula C₈H₁₆. researchgate.net

Isomeric differentiation is achieved through tandem mass spectrometry (MS/MS or MSⁿ), where ions are fragmented, and their fragmentation patterns are analyzed. researchgate.net The fragmentation of the this compound molecular ion (m/z 112.1252) via techniques like Collision-Induced Dissociation (CID) produces characteristic fragment ions. lcms.cz The position of the double bond and the methyl branch influences the stability of the resulting carbocations, leading to a unique mass spectrum that can serve as a fingerprint for the isomer. For example, cleavage allylic to the double bond is a favored fragmentation pathway. The differentiation from isomers like 2-methyl-3-heptene would be possible by observing the relative abundances of key fragment ions. researchgate.netnih.gov

m/z of Fragment Ion Possible Fragment Structure / Loss Significance
97[M-CH₃]⁺Loss of a methyl group.
83[M-C₂H₅]⁺Loss of an ethyl group.
69[C₅H₉]⁺Common fragment for alkenes.
55[C₄H₇]⁺A dominant peak in the GC-MS data for this compound. nih.gov
41[C₃H₅]⁺ (Allyl cation)A common and typically abundant fragment in alkene mass spectra.
Note: Fragmentation is complex and multiple pathways can lead to ions of the same m/z value.

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. up.ac.za For this compound, these methods are used to confirm the presence of the C=C double bond and distinguish between alkyl and alkenyl C-H bonds. nih.gov

In the IR spectrum, the C=C stretching vibration for a trisubstituted alkene like this compound typically appears as a weak to medium band around 1670-1665 cm⁻¹. The C-H stretching vibrations of the vinylic hydrogen (=C-H) are found just above 3000 cm⁻¹ (e.g., 3000-3050 cm⁻¹), while the alkyl C-H stretches appear just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹). scirp.org C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can sometimes provide information about the substitution pattern of the alkene.

Raman spectroscopy is complementary to IR. libretexts.org The C=C stretch in this compound is expected to produce a strong signal in the Raman spectrum, as the polarizability of this bond changes significantly during vibration. researchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Alkenyl C-H Stretch3000 - 30503000 - 3050Medium (IR), Strong (Raman)
Alkyl C-H Stretch2850 - 29752850 - 2975Strong (IR & Raman)
C=C Stretch1665 - 16701665 - 1670Medium-Weak (IR), Strong (Raman)
CH₂/CH₃ Bending1375 - 14651375 - 1465Medium (IR & Raman)
C-H Out-of-Plane Bend~840-800WeakMedium-Strong (IR)

Chromatographic Methods for Isomeric Separation and Purity Assessment

Chromatography is the premier technique for separating the (E) and (Z) isomers of this compound and for assessing the purity of a sample by separating it from other isomeric impurities or contaminants.

Enantioselective Gas Chromatography (GC) Method Development

Gas chromatography (GC) is highly effective for separating volatile compounds like alkenes. The separation of the (E) and (Z) isomers of this compound can be achieved using high-resolution capillary columns with nonpolar or semi-polar stationary phases, where they will elute at slightly different retention times based on differences in their boiling points and interaction with the phase. shimadzu.comvurup.sk

The term "enantioselective gas chromatography" refers specifically to the separation of enantiomers. As this compound is achiral, this technique is not directly applicable. However, the methodology is crucial for the analysis of chiral alkenes. Enantioselective GC utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. tomsic.co.jpresearchgate.net The chiral analyte forms transient, diastereomeric complexes with the CSP, leading to different retention times for each enantiomer. The development of such a method involves optimizing the column type, temperature program, and carrier gas flow rate to achieve baseline separation of the enantiomers. tesisenred.net

For a hypothetical chiral analog, a typical method might involve the conditions outlined below.

Parameter Example Condition Purpose
Chiral Stationary Phase (CSP) Diethyl-tert-butylsilyl-β-cyclodextrinProvides the chiral environment for separation. tomsic.co.jp
Column Dimensions 25 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenMobile phase to carry analytes through the column.
Oven Program 50°C hold 2 min, ramp 2°C/min to 180°COptimized temperature gradient to ensure resolution and reasonable analysis time.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.
This table illustrates a general method for chiral alkenes and is not specific to this compound, which is achiral.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound, particularly for preparative separation of the (E) and (Z) isomers using normal-phase chromatography on a silica (B1680970) gel column.

Similar to enantioselective GC, "chiral HPLC" is a technique designed for the separation of enantiomers and is not applicable to the achiral this compound. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The separation is influenced by the choice of mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) and the column temperature. chromatographyonline.comaocs.org

Should one need to separate the enantiomers of a similar but chiral compound, a chiral HPLC method would be developed.

Parameter Example Condition Purpose
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)A common and versatile CSP for a wide range of chiral compounds. nih.gov
Column Dimensions 250 mm x 4.6 mm ID, 5 µm particle sizeStandard analytical HPLC column dimensions.
Mobile Phase Hexane / Isopropanol (99:1 v/v)Normal-phase conditions; the ratio is optimized to balance resolution and retention time.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detector UV (at low wavelength, ~210 nm) or Refractive Index (RI)UV for chromophore-containing analytes; RI for universal detection.
This table illustrates a general method for chiral compounds and is not specific to this compound, which is achiral.

In Situ Spectroscopic Monitoring of this compound Reactions

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable data on reaction kinetics, transient intermediates, and catalyst behavior. For reactions involving this compound, such as its synthesis or subsequent conversion, several spectroscopic techniques are paramount. These methods allow for non-invasive analysis under actual process conditions, avoiding the potential artifacts introduced by sample extraction for offline analysis.

Key reactions involving alkenes like this compound include hydrogenation, oligomerization, and hydroformylation. In situ spectroscopy is critical for optimizing these processes. For instance, in the oligomerization of 1-butene (B85601), isomers of methyl-heptene are formed as significant byproducts. osti.gov Monitoring their formation in real-time allows for adjustments to catalyst and process conditions to steer selectivity towards the desired linear octene products. osti.gov

Infrared (IR) and Raman Spectroscopy: Both Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring the functional groups involved in alkene reactions. During the hydrogenation of this compound, the disappearance of the characteristic C=C stretching vibration can be tracked to determine reaction progress. In situ Attenuated Total Reflection (ATR)-IR spectroscopy is particularly useful for monitoring reactions in liquid phases and can be integrated into various reactor types. acs.org It can provide data on both the catalyst's state and the concentration of reactants and products. acs.org Similarly, in situ Raman spectroscopy has been used to characterize the catalyst state (e.g., cobalt oxides) during the oligomerization of 1-butene, which produces methyl-heptenes. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information about molecules in solution. High-field NMR is a powerful tool for reaction monitoring, providing quantitative data non-invasively. chemrxiv.org Recent advancements, such as zero-field NMR, overcome limitations associated with reactions in metallic containers or heterogeneous systems, which typically suffer from magnetic susceptibility-induced line broadening. chemrxiv.org This technique could be applied to monitor the hydrogenation of this compound in industrial reactors, tracking the conversion by observing changes in the proton signals corresponding to the alkene and the resulting alkane. chemrxiv.org In situ ¹H NMR has been used to monitor reaction conversion rates in organometallic catalysis, a principle directly applicable to reactions of this compound. researchgate.net

The table below summarizes key in situ spectroscopic techniques applicable to monitoring reactions of this compound.

Spectroscopic TechniqueReaction MonitoredKey Parameters ObservedResearch Findings
FT-IR Spectroscopy (ATR & Transmission) Hydroformylation, HydrogenationDisappearance of C=C bond, appearance of C-H (alkane) and C=O (aldehyde) stretches, catalyst species concentration.Transmission IR is highly effective for detecting active catalytic species and deactivation phenomena in both batch and continuous processes. acs.org
Raman Spectroscopy Oligomerization, PolymerizationChanges in catalyst structure (e.g., metal oxide phases), alkene C=C bond intensity.Used to perform in situ measurements of catalyst pretreatment, providing insight into the active catalytic phases under reaction conditions. osti.gov
Zero-Field (ZULF) NMR Hydrogenation in Metal ReactorsJ-couplings of reactants and products, providing chemical fingerprints and quantitative analysis of conversion.Enables high-resolution spectroscopic monitoring of heterogeneous reactions inside conductive (e.g., titanium) reactors, which is not possible with conventional high-field NMR. chemrxiv.org
¹H NMR Spectroscopy General Reaction KineticsChanges in chemical shifts and signal integration for protons adjacent to the double bond versus those in the saturated product.Allows for real-time tracking of the conversion of reactants to products, as demonstrated in the monitoring of aluminum-mediated reactions. researchgate.net

Development of Novel Analytical Probes for this compound Detection

The detection of specific volatile organic compounds (VOCs) like this compound is crucial in fields ranging from environmental monitoring to industrial process control. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are robust, there is a growing demand for rapid, portable, and selective sensors. nih.govmdpi.com The development of novel analytical probes for non-polar hydrocarbons presents a challenge due to their relative lack of chemical reactivity. However, technologies developed for the broader class of VOCs show significant promise.

Liquid Crystal (LC)-Based Sensors: These sensors leverage the unique properties of liquid crystals, which can change their molecular orientation in response to the adsorption of analyte molecules. liverpool.ac.uk The diffusion of a VOC like this compound into the LC matrix disrupts its ordered state, leading to a detectable change in optical or electrical properties. liverpool.ac.uk LC-based sensors offer the potential for high sensitivity and fast response times due to the high affinity of the organic LC material for other organic analytes. liverpool.ac.uk

Chemiresistive Sensors: This class of sensors relies on a change in electrical resistance of a material upon exposure to a target gas. Semiconductor metal oxides (SMOs), such as tin oxide (SnO₂), are commonly used. mdpi.comacs.org When this compound adsorbs onto the surface of the SMO, it can participate in redox reactions that alter the density of charge carriers in the material, thus changing its resistance. Research is focused on developing hybrid materials, such as SnO₂ mesoflowers combined with laser-induced graphitic carbon, to achieve room-temperature operation, reducing power consumption and enhancing stability. acs.org

Optical Fiber Sensors: These probes are developed by coating the end of an optical fiber with a polymer film that interacts with VOCs. researchgate.net When the target analyte, such as an alkene, absorbs into the polymer, it changes the film's refractive index or thickness. This change alters the properties of light (e.g., power, wavelength) transmitted through the fiber, which can be measured by a photodetector. researchgate.net These sensors have demonstrated good sensitivity, reversibility, and short response times (around 30 seconds) for various VOCs. researchgate.net

Fluorescent Probes: Fluorescence spectroscopy is a highly sensitive detection method. nih.gov While probes are often designed for more reactive analytes, novel systems are being developed for broader applications. For instance, a Cu(II)-assisted peptide fluorescent probe has been developed for glyphosate, where the analyte competitively binds with the copper ion, modulating the fluorescence. researchgate.net A similar competitive binding or host-guest chemistry approach could theoretically be adapted for alkenes by designing a host molecule (e.g., a cyclophane or a metal-organic framework) with an affinity for the C=C bond of this compound, leading to a "turn-on" or "turn-off" fluorescent response.

The following table compares these emerging analytical probe technologies for their potential use in detecting this compound.

Probe TechnologyPrinciple of OperationApplicability to this compoundReported Performance Characteristics (General VOCs)
Liquid Crystal (LC) Sensor Analyte diffusion disrupts the molecular order of the liquid crystal, causing a change in optical or capacitive properties. liverpool.ac.ukHigh. As a non-polar organic molecule, it would readily interact with and diffuse into an organic liquid crystal matrix.Fast response times and high specificity are achievable based on analyte-specific molecular interactions. liverpool.ac.uk
Chemiresistive Sensor Adsorption of the analyte onto a semiconductor surface alters the material's electrical resistance. mdpi.comacs.orgModerate. The non-polar nature requires highly sensitive materials or elevated temperatures for significant interaction.Can operate at room temperature with novel materials, with response times on the order of seconds to minutes. acs.org
Optical Fiber Sensor Absorption of the analyte into a polymer coating changes its refractive index, altering light transmission through the fiber. researchgate.netHigh. Siloxane and other polymers can be selected for their affinity for non-polar hydrocarbons.Good sensitivity for low concentrations, with response and desorption times of approximately 30 seconds. researchgate.net
Fluorescent Probe Analyte interaction with a fluorophore complex (e.g., via competitive binding or host-guest chemistry) causes a change in fluorescence intensity. nih.govresearchgate.netTheoretical. Requires the design of a specific host molecule with affinity for the alkene functional group.Potentially very high sensitivity with low limits of detection (nM to µM range for targeted analytes). nih.govresearchgate.net

Chemistry of 4 Methyl 3 Heptene Derivatives and Analogues

Synthesis and Structural Characterization of Functionalized 4-Methyl-3-heptene Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through various organic reactions that introduce new functional groups to the parent alkene structure. These reactions often leverage the reactivity of the carbon-carbon double bond. For instance, addition reactions can introduce halogens, hydroxyl groups, or other moieties across the double bond. Oxidation reactions can cleave the double bond to form carbonyl compounds. ontosight.ai

A key aspect of synthesizing these derivatives is the ability to control the stereochemistry, leading to the formation of specific stereoisomers. This is particularly important when the derivatives are intended for use as chiral building blocks in the synthesis of more complex molecules. researchgate.netnih.gov For example, the synthesis of all four stereoisomers of 4-methyl-3-heptanol (B77350) has been accomplished through stereoselective methods. researchgate.netnih.gov

The structural characterization of these derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the connectivity of atoms and the stereochemistry of the molecule. mdpi.commdpi.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. anu.edu.auacs.org Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. mdpi.com

For chiral derivatives, specialized techniques are employed to determine the enantiomeric purity. Chiral gas chromatography (chiral GC) and polarimetry are common methods used to quantify the enantiomeric excess (ee) of a sample. X-ray crystallography can provide definitive information about the three-dimensional structure of crystalline derivatives, confirming the relative and absolute stereochemistry. kuleuven.be

Below is a table summarizing common spectroscopic methods used for the characterization of this compound derivatives:

Spectroscopic TechniqueInformation Obtained
¹H NMRProvides details on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity).
¹³C NMRShows the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)Determines the molecular weight and provides fragmentation patterns for structural elucidation. anu.edu.auacs.org
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups (e.g., C=C, C-O, C=O). mdpi.com
Chiral Gas ChromatographySeparates and quantifies enantiomers to determine enantiomeric purity.
PolarimetryMeasures the rotation of plane-polarized light by a chiral compound, indicating the enantiomeric composition.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound analogues is intrinsically linked to their molecular structure. The position and substitution pattern of the double bond, as well as the nature of any functional groups present, significantly influence the molecule's chemical behavior.

The double bond in this compound and its analogues is a site of high electron density, making it susceptible to attack by electrophiles. The rate and regioselectivity of electrophilic addition reactions are governed by the stability of the resulting carbocation intermediate. For example, the methyl group at the 4-position can influence the stability of carbocations formed during reactions like hydrohalogenation or hydration.

Steric hindrance around the double bond also plays a crucial role. Bulky substituents near the double bond can hinder the approach of reagents, slowing down reaction rates or favoring attack at the less sterically crowded face of the molecule. This steric effect is a key consideration in designing selective syntheses.

A comparative analysis of reactivity between different analogues highlights these structure-reactivity relationships. For instance, an analogue with the double bond in a different position, such as 3,5-dimethyl-2-heptene, may exhibit different reaction rates due to altered steric and electronic environments around the double bond.

The following table provides a conceptual comparison of reactivity for different alkene analogues:

CompoundStructural FeatureExpected Reactivity Profile
This compoundTrisubstituted double bondModerate reactivity towards electrophilic addition.
3,5-Dimethyl-2-hepteneTetrasubstituted double bondGenerally less reactive towards addition due to increased steric hindrance.
3-Heptene (B165601)Disubstituted double bondMore reactive than a trisubstituted alkene in some addition reactions.

Stereochemical Purity and Isomeric Interconversion Studies

This compound can exist as geometric isomers, specifically cis and trans (or Z and E) isomers, due to the restricted rotation around the carbon-carbon double bond. libretexts.orgnist.gov These isomers are distinct compounds with different physical and chemical properties. libretexts.org The trans isomer is generally more stable than the cis isomer due to reduced steric strain.

The interconversion between cis and trans isomers of this compound does not occur under normal conditions as it requires breaking the pi bond. libretexts.org This process typically necessitates significant energy input, such as through heat or photochemical irradiation, or the use of a catalyst that can facilitate bond rotation.

When a chiral center is introduced into the molecule, for example, by the addition of a functional group, further stereoisomerism in the form of enantiomers and diastereomers becomes possible. The determination and control of stereochemical purity are paramount, especially in the synthesis of bioactive molecules where only one stereoisomer may exhibit the desired activity. researchgate.netnih.gov

The purity of stereoisomers is typically assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), which can separate and quantify different stereoisomers. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine the ratio of enantiomers.

Studies on isomeric interconversion for derivatives often focus on reactions that can lead to racemization or epimerization at a stereocenter. Understanding the mechanisms and conditions that lead to loss of stereochemical integrity is crucial for maintaining the desired stereochemistry throughout a synthetic sequence.

Strategic Utility of this compound as a Chiral Building Block in Synthesis

Functionalized derivatives of this compound, particularly those with high stereochemical purity, serve as valuable chiral building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govpsu.edu The term "chiral building block" refers to a relatively small, enantiomerically pure molecule that can be incorporated into a larger target molecule, thereby transferring its stereochemistry.

The strategic advantage of using a chiral building block like a derivative of this compound lies in the ability to introduce a specific stereocenter or set of stereocenters into a target molecule in a predictable and controlled manner. This approach can significantly simplify the synthesis of complex molecules with multiple chiral centers.

For example, enantiomerically pure 4-methyl-3-heptanol, a derivative of this compound, has been utilized in the synthesis of pheromones and other biologically active compounds. researchgate.netnih.gov The synthesis of such chiral building blocks often involves asymmetric reactions, such as asymmetric hydrogenation or epoxidation of the parent alkene, or the use of chiral auxiliaries.

The versatility of the functional groups that can be introduced onto the this compound scaffold further enhances its utility as a building block. These functional groups can be manipulated in subsequent synthetic steps to construct the desired molecular architecture.

Environmental Chemistry and Natural Occurrence of 4 Methyl 3 Heptene

Natural Sources and Biosynthetic Pathways of 4-Methyl-3-heptene

While the direct isolation of this compound from plant sources is not extensively documented in the readily available scientific literature, the biosynthesis of alkenes in plants is known to occur. These processes are typically linked to the fatty acid elongation and decarboxylation pathways. Plants produce a vast array of volatile organic compounds (VOCs), including various alkenes, which can play roles in communication and defense. The biosynthesis of alkenes in plants often starts from common fatty acid precursors like palmitic and stearic acid, which undergo elongation and subsequent conversion to hydrocarbons. The production of branched alkenes would necessitate the incorporation of branched-chain amino acids or other precursors into the fatty acid synthesis pathway.

In the realm of entomology, there is more substantial evidence for the presence and significance of structurally related compounds. Methyl-branched hydrocarbons are common constituents of insect cuticular waxes and can act as crucial semiochemicals, including pheromones. For instance, the related ketone, (S)-4-methyl-3-heptanone, has been identified as an insect pheromone and its biosynthesis is understood to proceed via a polyketide/fatty acid-type metabolic route, utilizing three propionate (B1217596) units. This biosynthetic logic suggests a plausible pathway for the formation of this compound in insects, likely involving the reduction of a corresponding ketone or alcohol precursor, which itself is derived from fatty acid metabolism. The synthesis of stereoisomers of the related alcohol, 4-methyl-3-heptanol (B77350), a known major component of aggregation pheromones in bark beetles and trail pheromones in ants, has been a subject of significant research. This focus on the synthesis of chiral 4-methyl-3-heptanones and their subsequent reduction to the corresponding alcohols underscores the importance of these branched structures in insect communication.

The microbial world presents a diverse array of metabolic pathways capable of producing a wide range of hydrocarbons, including alkenes. While the specific microbial production of this compound is not prominently reported, general pathways for alkene biosynthesis in microorganisms are well-established. These pathways are often linked to fatty acid metabolism.

Several enzymatic systems in bacteria and fungi are known to produce terminal and internal alkenes. One common route involves the decarboxylation of fatty acids. For instance, certain enzymes can convert free fatty acids into terminal olefins (1-alkenes). The biosynthesis of internal alkenes can occur through "head-to-head condensation" of two fatty acid derivatives, followed by decarboxylation and decarbonylation. Polyketide synthase (PKS) pathways also offer a versatile platform for the biosynthesis of various hydrocarbons, including alkenes.

The biotransformation of hydrocarbons by microorganisms is a key process in their environmental degradation. Microbes can utilize hydrocarbons as carbon and energy sources. The degradation of alkenes, including branched alkenes, is known to occur, although the presence of branching can sometimes inhibit the rate of biodegradation compared to their linear counterparts. Some microbial strains, however, have demonstrated the ability to degrade branched-chain alkanes and alkenes. The initial step in the microbial degradation of alkanes and alkenes often involves the oxidation of the molecule by enzymes such as monooxygenases or dioxygenases. This initial oxidation introduces functional groups that facilitate further breakdown through central metabolic pathways. For branched alkenes like this compound, the position of the double bond and the methyl group would likely influence the specific enzymatic attack and subsequent degradation pathway.

Environmental Fate and Transport Modeling of this compound

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate the physicochemical properties of a substance with environmental parameters to simulate its behavior in different compartments such as air, water, soil, and sediment. For a volatile organic compound (VOC) like this compound, multimedia fate models are particularly relevant.

Key input parameters for these models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates in various media. The EPI Suite™ provides estimations for these crucial parameters.

Estimated Environmental Fate Parameters for this compound

ParameterEstimated ValueEPI Suite™ Program
Log Octanol-Water Partition Coefficient (Log Kow) 3.86KOWWIN™ v1.68
Henry's Law Constant 1.76E+00 atm-m³/moleHENRYWIN™ v3.20
Soil Adsorption Coefficient (Log Koc) 2.99KOCWIN™ v2.00
Biodegradation Not readily biodegradableBioWin v4.10

Based on these estimated properties, environmental fate and transport modeling would likely predict the following behavior for this compound:

Atmospheric Transport: Due to its relatively high vapor pressure and Henry's Law constant, this compound is expected to partition significantly into the atmosphere. Once in the air, it will be subject to transport by wind currents. Its short atmospheric lifetime due to rapid oxidation by •OH radicals suggests that long-range atmospheric transport is limited.

Partitioning to Soil and Water: The moderate Log Kow and Log Koc values indicate that this compound will have a tendency to adsorb to organic matter in soil and sediment. Its low water solubility further limits its concentration in the aqueous phase.

Persistence: The prediction that this compound is not readily biodegradable suggests that it may persist in soil and water compartments where it is shielded from atmospheric oxidants. However, the potential for microbial adaptation and degradation by specialized microorganisms cannot be entirely ruled out.

Multimedia fugacity models, such as the Level III model within EPI Suite™, can provide a more detailed picture of the partitioning of this compound between air, water, soil, and sediment at a steady state. These models would likely show a significant fraction of the compound residing in the air and soil compartments, with a smaller fraction in water and sediment, depending on the emission scenario.

Analytical Methodologies for Environmental Monitoring of this compound (focus on method development)researchgate.net

The primary analytical techniques for the determination of this compound in environmental samples are based on gas chromatography (GC) coupled with mass spectrometry (MS). The development of these methods involves careful optimization of sample collection, preparation, and instrumental analysis to ensure sensitivity, selectivity, and accuracy.

Sample Preparation and Extraction

A critical step in the analysis of this compound is its efficient extraction from the environmental matrix, which can be air, water, or soil. Headspace (HS) and solid-phase microextraction (SPME) are two of the most prominent and effective sample preparation techniques employed.

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. ms-editions.cl The development of an HS-SPME method for this compound involves the optimization of several key parameters to maximize extraction efficiency.

Fiber Coating: The choice of the SPME fiber coating is crucial and depends on the polarity and volatility of the analyte. For a nonpolar compound like this compound, a nonpolar fiber such as polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is generally preferred. The selection process involves exposing different fiber types to a standard of this compound and comparing the resulting peak areas to determine the highest extraction efficiency.

Extraction Time and Temperature: The equilibrium between the sample matrix, the headspace, and the SPME fiber is influenced by both time and temperature. Method development studies systematically evaluate a range of extraction times and temperatures to identify the optimal conditions that provide the highest and most reproducible analyte response. For instance, a study on VOCs might test temperatures from 30°C to 70°C and extraction times from 10 to 60 minutes. gcms.cz

Agitation: Agitation of the sample during extraction facilitates the mass transfer of the analyte from the sample matrix to the headspace, thereby improving extraction efficiency. The effect of different agitation speeds is often evaluated during method development.

Ionic Strength: For aqueous samples, the addition of salt (e.g., sodium chloride) can increase the ionic strength of the solution, which in turn can "salt out" the nonpolar this compound, driving it into the headspace and enhancing its extraction by the SPME fiber. The optimal salt concentration is determined experimentally.

Headspace (HS) Analysis: In static headspace analysis, a portion of the vapor phase above the sample in a sealed vial is directly injected into the GC. This technique is particularly suitable for the analysis of highly volatile compounds like this compound in liquid or solid samples. srce.hr Method development for headspace analysis involves optimizing the equilibration temperature and time to ensure that the analyte has reached a state of equilibrium between the sample and the headspace before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation and identification of this compound. iastate.edu

Chromatographic Separation: The choice of the GC column is critical for separating this compound from other VOCs that may be present in an environmental sample. A nonpolar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used. iastate.edu Method development involves optimizing the oven temperature program (initial temperature, ramp rates, and final temperature) to achieve good resolution and peak shape for the target analyte in the shortest possible analysis time.

Mass Spectrometric Detection: Mass spectrometry provides definitive identification and quantification of this compound. The instrument is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratios (m/z) characteristic of this compound. nih.gov

Method Validation

Once an analytical method is developed, it must be rigorously validated to ensure its performance and reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards. A successful validation will demonstrate a high coefficient of determination (R²) for the calibration curve, often greater than 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are crucial for determining the suitability of the method for trace-level environmental monitoring. For volatile organic compounds in soil, LOQs in the low ng/g range have been reported for methods using headspace SPME-GC-MS. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked matrix samples. Precision refers to the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For environmental methods, recoveries in the range of 80-120% and RSDs below 15-20% are generally considered acceptable.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

The table below summarizes typical parameters and performance data that would be established during the development and validation of an analytical method for this compound.

ParameterTypical Condition/ValueRationale/Comment
Sample Preparation (HS-SPME)
SPME FiberDVB/CAR/PDMSProvides a broad range of selectivity for volatile and semi-volatile compounds.
Extraction Temperature40 - 60 °CBalances volatility with potential for analyte degradation.
Extraction Time20 - 40 minSufficient time to approach equilibrium for reproducible results.
Salt Addition (for water)10-30% (w/v) NaClIncreases the volatility of nonpolar analytes.
GC-MS Analysis
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile nonpolar column suitable for a wide range of VOCs.
Oven ProgramInitial temp 40°C, ramp to 250°COptimized to separate the target analyte from potential interferences.
Carrier GasHeliumProvides good chromatographic efficiency.
MS ModeElectron Ionization (EI), Selected Ion Monitoring (SIM)SIM mode enhances sensitivity for trace-level detection.
Method Validation
Linearity (R²)> 0.99Indicates a strong correlation between concentration and response.
Limit of Detection (LOD)Low ng/L to µg/L (water), low ng/m³ (air)Dependent on the matrix and specific instrumentation.
Limit of Quantification (LOQ)Low ng/L to µg/L (water), low ng/m³ (air)The lowest concentration that can be reliably measured.
Accuracy (Recovery)80 - 120%Demonstrates the method's ability to measure the true concentration.
Precision (RSD)< 15%Shows the reproducibility of the method.

Applications of 4 Methyl 3 Heptene in Chemical Synthesis and Materials Science

Role as a Precursor in Fine Chemical Synthesis

The carbon-carbon double bond in 4-methyl-3-heptene is a key functional group that allows for its transformation into a variety of other molecules, making it a valuable precursor in the synthesis of fine and specialty chemicals. nih.gov

Intermediate in Specialty Chemicals Production

This compound and its isomers are recognized as intermediates in the production of more complex molecules. The reactivity of its double bond allows for various addition and transformation reactions to build molecular complexity. For instance, related structures are involved in the synthesis of pheromones. The corresponding ketone, 4-methyl-3-heptanone (B36217), is an alarm pheromone for several ant species, and its alcohol derivative, 4-methyl-3-heptanol (B77350), is an aggregation pheromone for the European elm beetle. wustl.edu The synthesis of these biologically active compounds often proceeds through intermediates that are structurally similar to this compound, highlighting the importance of this C8 framework in creating valuable specialty chemicals. wustl.edunih.gov

Furthermore, processes have been developed to produce mixtures of heptene (B3026448) isomers, including 3-heptene (B165601) derivatives, from bio-based starting materials like butyric acid. google.com These mixtures can serve as fuel components or as a feedstock for further chemical conversions into industrial solvents and other chemicals. google.com A one-step catalytic process has been demonstrated for converting 5-methyl-3-heptanone into a mixture of C8 alkenes, including 5-methyl-3-heptene (B85671) and 5-methyl-2-heptene, which can be used as gasoline blend components. mdpi.com

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While there is extensive research on various chiral auxiliaries for asymmetric synthesis, the direct use of this compound itself as a chiral auxiliary is not prominently documented. wikipedia.orgtcichemicals.com

However, the synthesis of chiral molecules containing the 4-methyl-3-heptane skeleton, such as the pheromone (S)-4-methyl-3-heptanone, has been accomplished using established chiral auxiliary methods like the SAMP/RAMP hydrazone chemistry. nih.govorgsyn.org In these syntheses, a chiral molecule (the auxiliary) is used to direct the formation of a specific stereoisomer of the target molecule. orgsyn.org This demonstrates the importance of asymmetric synthesis in producing specific, biologically active stereoisomers of this compound derivatives, even if the alkene itself is not the auxiliary. The principles of asymmetric synthesis are crucial for creating enantiomerically pure compounds required by the pharmaceutical and agrochemical industries. hbni.ac.inmsu.edu

Integration into Polymer Science and Polymerization Processes

The incorporation of olefins into polymers is a fundamental strategy for creating materials with tailored properties. While the isomer 4-methyl-1-pentene (B8377) is well-known for producing the commercial polymer poly(4-methyl-1-pentene) (PMP), the role of internal olefins like this compound is less common but holds potential for creating unique polymer structures. mdpi.comresearchgate.net

Co-Monomer in Novel Polymer Architectures

In polymer chemistry, a comonomer is a monomer that is added to a polymerization reaction in addition to the principal monomer to create a copolymer. wikipedia.org The incorporation of comonomers is a primary method for modifying the properties of the final polymer. wiley-vch.de Alpha-olefins such as 1-butene (B85601), 1-hexene (B165129), and the related 4-methyl-1-pentene are frequently used as comonomers in the production of linear low-density polyethylene (B3416737) (LLDPE). mdpi.comgoogle.com

The use of internal olefins like this compound as a comonomer is not as widespread as that of alpha-olefins. However, research into advanced catalyst systems, including metallocene and post-metallocene catalysts, has expanded the range of olefins that can be polymerized. mdpi.comresearchgate.netacs.org The copolymerization of ethylene (B1197577) with bulkier or internal olefins can lead to polymers with distinct microstructures and properties. For example, the copolymerization of 4-methyl-1-pentene with other alpha-olefins like 1-hexene or 1,5-hexadiene (B165246) is used to modify the crystallinity and improve the toughness of PMP. mdpi.comkpi.ua While specific industrial-scale copolymerization of this compound is not widely reported, its potential as a comonomer exists within the ongoing development of versatile polymerization catalysts.

Modifiers for Polymer Properties

The introduction of comonomers into a polymer chain serves to modify its physical and mechanical properties. Adding a comonomer disrupts the regular, linear structure of a polymer like polyethylene, which in turn affects its ability to crystallize. wiley-vch.de This generally leads to:

Reduced Crystallinity and Density: The branches created by the comonomer hinder the efficient packing of polymer chains. mdpi.com

Improved Flexibility and Toughness: Lower crystallinity often results in a less brittle, more flexible material. researchgate.net

Modified Melting Point: The disruption of the crystal structure typically lowers the melting temperature. wiley-vch.de

For example, in the production of poly(4-methyl-1-pentene) (PMP), the material can be brittle. To enhance its toughness, small amounts of α-olefin comonomers are introduced. mdpi.comresearchgate.net The incorporation of linear α-olefins like 1-pentene (B89616) or 1-hexene into the PMP backbone decreases the polymer's crystallinity. mdpi.com Although this compound is an internal olefin, its incorporation would similarly introduce branching and disrupt chain regularity, thereby modifying the resulting polymer's properties. The specific impact would depend on the catalyst system and the concentration of the comonomer used. Modified polymers, such as those grafted with maleic anhydride (B1165640) or treated with peroxides, are also used to improve properties like adhesion for bonding applications. google.comgoogle.com

Use in Catalytic Systems as a Substrate or Ligand Component

In catalysis, this compound can act as a reactant (substrate) that is transformed into other products, or its structure could theoretically be part of a larger molecule that acts as a ligand to a metal center.

Transition metal catalysis is a powerful tool for chemical transformations, where the reactivity and selectivity are controlled by the interplay between the metal, the ligands, and the substrate. acs.org In the context of olefin chemistry, catalytic reactions such as hydrogenation, hydroformylation, and oxidation are of significant industrial importance.

A study on the catalytic asymmetric thiofunctionalization of unactivated alkenes used (E)-2-methyl-3-heptene as a substrate. nih.gov In the presence of a chiral catalyst, the reaction with a sulfur source and methanol (B129727) as a nucleophile produced a mixture of constitutional isomers with good yield and enantioselectivity. nih.gov This demonstrates that the double bond in a methyl-heptene structure is reactive and can be functionalized asymmetrically using modern catalytic methods.

Another key reaction for olefins is hydroformylation, which introduces a formyl group (-CHO) and a hydrogen atom across the double bond. Ruthenium complexes have been used as catalysts for the hydroformylation of various olefins, showing good conversion rates. redalyc.org While studies often focus on terminal olefins like 1-hexene, substituted olefins are also viable substrates, though they may react more slowly. redalyc.org

Although an alkene like this compound can coordinate to a metal center, it is not typically considered a "ligand component" in the same way as phosphines or amines, which are specifically designed to bind to and electronically modify the metal catalyst. acs.orgresearchgate.net Ligands are often complex structures that play a crucial role in the catalyst's activity and selectivity. acs.orgru.nl The alkene is more accurately described as the substrate upon which the catalyst acts.

Below is a table summarizing catalytic reactions involving substrates similar to this compound.

Reaction TypeSubstrate ExampleCatalyst System ExampleKey FindingReference
Asymmetric Thiofunctionalization(E)-2-Methyl-3-hepteneBINAM-based phosphoramide (B1221513) / Electrophilic sulfurAchieved asymmetric synthesis of thioethers with good yield and enantiomeric ratio. nih.gov
Hydrodeoxygenation5-Methyl-3-heptanonePt-Al₂O₃ or Cu-Al₂O₃Produced a mixture of C8 alkenes (5-methyl-3-heptene, 5-methyl-2-heptene) and alkane. mdpi.com
Hydroformylation1-Hexene (related olefin)RuCl₂(DMSO)₄Good conversion to aldehydes, with higher activity for linear vs. substituted olefins. redalyc.org
Hydrogenation / Isomerization1-Hexene (related olefin)HRh[P(OPh)₃]₄Catalyst is active for both hydrogenation to hexane (B92381) and isomerization to 2-hexene. ru.nl

Reference Standard Development for Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the use of well-characterized reference standards. A reference standard is a highly purified and stable compound used to calibrate analytical instruments, validate analytical methods, and identify or quantify substances in unknown samples. This compound serves as a reference standard, particularly in the analysis of complex hydrocarbon mixtures. Its utility is primarily linked to its presence in petroleum products and the availability of extensive analytical data, which allows for its reliable identification.

The primary application for this compound as a reference material is in the field of gas chromatography (GC), often coupled with mass spectrometry (GC-MS). These techniques are fundamental for separating, identifying, and quantifying the individual volatile components within complex samples like gasoline, diesel, and other petroleum distillates.

Role in Petroleum and Fuel Analysis

Research and quality control in the petroleum industry require detailed characterization of fuel compositions. This compound has been identified as a component within standard mixtures designed to simulate petroleum products. For instance, it is a listed component of a "Petroleum Refinery Reformate Standard". gcms.cz Such standards contain a wide array of hydrocarbons and are used to calibrate GC-MS instruments for the qualitative and quantitative analysis of refinery streams. gcms.cz The identification of individual isomers like this compound is crucial for understanding fuel properties and for monitoring regulated compounds in automotive emissions. mdpi.compublications.gc.ca

The process of identifying this compound in a sample involves comparing its chromatographic retention time and mass spectrum to that of the certified reference standard. The National Institute of Standards and Technology (NIST) maintains spectral databases that are essential for this purpose. gcms.cznist.gov The mass spectrum of this compound, like that of other molecules, provides a unique fragmentation pattern that acts as a chemical fingerprint, while its retention time helps to distinguish it from other isomers.

Key Analytical Data for Standardization

For a compound to be effective as a reference standard, its physicochemical and chromatographic properties must be well-documented. For this compound, this includes data available in public and commercial databases. nih.gov The Kovats retention index, a critical parameter in gas chromatography for standardizing retention times across different instruments and conditions, has been experimentally determined for this compound on various types of GC columns. nih.gov

The table below summarizes the key identifiers and data points that establish this compound as a useful reference compound in analytical chemistry.

PropertyValue / IdentifierSource
Molecular Formula C₈H₁₆ nist.govnih.gov
Molecular Weight 112.21 g/mol nist.govnih.gov
CAS Number 4485-16-9 nist.govnih.gov
Synonyms (E)-4-Methylhept-3-ene, 3-Heptene, 4-methyl- nih.gov
Kovats Index (Std. Non-polar) 775, 781.7, 791 nih.gov
Kovats Index (Std. Polar) 868.1, 870.3 nih.gov
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) gcms.cznih.gov
Reference Database NIST Mass Spectrometry Data Center nih.gov

Table 1: Analytical Properties of this compound as a Reference Standard.

The availability of high-purity this compound from commercial suppliers allows laboratories to include it in custom calibration mixtures or use it as an individual standard for method development and validation. thegoodscentscompany.com Its inclusion in certified reference materials (CRMs) for hydrocarbon analysis underscores its importance for ensuring the quality and comparability of analytical results in the petroleum and environmental testing sectors. gcms.czaccustandard.com

Emerging Research Directions and Future Perspectives for 4 Methyl 3 Heptene Studies

Innovations in Stereoselective Synthesis of 4-Methyl-3-heptene

The spatial arrangement of atoms in this compound gives rise to stereoisomers, and the ability to selectively synthesize a specific isomer is crucial for many potential applications. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over another. msu.edu Current research is focused on developing highly efficient and selective catalytic processes to control the geometry of the double bond (E/Z isomerism) and the chirality at the methyl-bearing carbon.

A significant advancement in this area is the one-step catalytic hydrodeoxygenation of biomass-derived ketones. For instance, the conversion of 5-methyl-3-heptanone to a mixture of products including 5-methyl-3-heptene (B85671) has been achieved using bifunctional heterogeneous catalysts. mdpi.com In this process, the ketone is first hydrogenated to an alcohol (5-methyl-3-heptanol) on metal sites of the catalyst, which is then dehydrated on the catalyst's acid sites to form the alkene. mdpi.com The selectivity towards different alkene isomers and the corresponding alkane can be controlled by the choice of metal and reaction conditions. mdpi.com

Research has shown that platinum-on-alumina catalysts tend to favor full hydrogenation to the alkane (3-methyl heptane), whereas copper-on-alumina catalysts can be tuned to produce a higher yield of C8 alkenes, including 5-methyl-3-heptene. mdpi.com The ability to direct the reaction towards specific alkene products represents a key innovation in the synthesis of substituted heptenes. mdpi.com

Table 1: Influence of Catalyst and Reaction Conditions on the Conversion of 5-Methyl-3-heptanone

Catalyst Temperature (°C) H₂/Ketone Molar Ratio C₈ Ketone Conversion (%) C₈ Alkene Selectivity (%) C₈ Alkane Selectivity (%)
20% Cu-Al₂O₃ 220 2 >95 ~82 ~15
20% Cu-Al₂O₃ 220 25 100 ~38 ~62
1% Pt-Al₂O₃ 220 2 99.9 ~3 ~97
1% Pt-Al₂O₃ 220 25 99.9 ~3 ~97

Data derived from a study on the hydrodeoxygenation of 5-methyl-3-heptanone. mdpi.com

Future work in this area will likely focus on the development of novel chiral catalysts that can achieve high enantioselectivity, producing specific enantiomers of this compound from prochiral precursors.

Advanced Spectroscopic and In Silico Methodologies for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and behavior. Advanced analytical techniques and computational methods are providing unprecedented insights.

Spectroscopic Characterization: Standard spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are routinely used for identification. nih.gov High-resolution mass spectrometry can provide precise molecular weight and fragmentation data, aiding in structural elucidation. acs.org Advanced NMR techniques, such as those operating at high frequencies (e.g., 600 MHz), can resolve complex spectra and help in the definitive assignment of protons and carbons, which is especially useful for distinguishing between similar isomers. mdpi.com Operando UV-Vis spectroscopy is another powerful tool used to study catalysts during alkene reactions, providing real-time information about active sites and reaction intermediates. researchgate.net

Table 2: Experimental Spectroscopic and Chromatographic Data for this compound

Data Type Value/Observation Source
GC-MS Top m/z peaks observed nih.gov
Kovats Retention Index Standard non-polar: 775, 781.7 nih.gov
Standard polar: 868.1, 870.3 nih.gov
¹³C NMR Spectra Spectrum available nih.gov
Vapor Phase IR Spectra Spectrum available nih.gov

Data sourced from the PubChem database. nih.gov

In Silico Methodologies: Computational chemistry, or in silico studies, offers a powerful way to model molecular properties and reaction mechanisms. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the energies of different stereoisomers of this compound, predict their spectroscopic signatures (NMR, IR), and model transition states to understand reaction pathways. csic.es Such studies can predict the most stable conformations and the likely outcomes of chemical reactions, guiding experimental work. csic.es For example, in silico screening has been used to evaluate the interaction of related heptene (B3026448) structures with biological targets, demonstrating the application of these computational tools in predicting molecular interactions. innovareacademics.inresearchgate.net

The synergy between advanced spectroscopy and in silico calculations is critical for building a comprehensive model of this compound's chemical behavior, from its isolated properties to its interactions in complex catalytic systems.

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the synthesis and utilization of chemicals. carloerbareagents.commdpi.com This involves designing processes that are more efficient, use renewable feedstocks, reduce waste, and minimize environmental impact. csic.esacs.org

One of the most promising sustainable routes relevant to this compound production is the use of biomass-derived feedstocks. mdpi.com As discussed previously, the conversion of 5-methyl-3-heptanone, which can be sourced from biomass, into alkenes is a prime example of valorizing renewable resources. mdpi.com This approach reduces the dependence on fossil fuels, which is a core tenet of sustainable chemistry. csic.es

Furthermore, the concept of a circular economy, where waste from one process becomes the feedstock for another, is being applied to alkene chemistry. csic.esacs.org For example, catalytic systems are being developed for the dehydrogenative coupling of hydrosilanes and terminal alkenes, which simultaneously produces valuable silicon precursors and green hydrogen. csic.es This type of atom-economic reaction, where all parts of the reactants are incorporated into useful products, exemplifies a circular approach. csic.es Applying similar principles to the synthesis and reactions of this compound could lead to highly efficient and waste-free chemical transformations.

Future research will likely explore integrated biorefineries where this compound or its precursors are produced from waste biomass, and any byproducts are channeled into other valuable chemical streams, closing the loop and creating a truly circular manufacturing process. acs.org

Exploration of Unconventional Reactivity and Novel Transformations

Moving beyond standard addition reactions, researchers are exploring unconventional ways to use the reactivity of the double bond in substituted alkenes like this compound. This involves discovering novel transformations that can build complex molecular architectures in fewer steps.

Examples of such explorations in related systems include:

Cycloaromatization Reactions: Novel methods for synthesizing highly substituted aromatic compounds have been developed using acyclic precursors. For instance, the reaction of silylated aminocrotonate esters with enamines derived from ketones can lead to the formation of benzenoid compounds through unusual 3C+3C or 4C+2C cycloaromatization pathways. cdnsciencepub.com Applying this logic to functionalized derivatives of this compound could open new routes to complex aromatic structures.

Intramolecular Reactions: The strategic placement of functional groups within an alkene can enable powerful intramolecular reactions. For example, intramolecular Diels-Alder reactions have been used to construct complex polycyclic systems from substituted olefinic precursors. researchgate.net Similarly, rhodium-catalyzed asymmetric cycloisomerization of enynamides can produce bicyclic heptene derivatives. nih.gov

Reactions with Unusual Reagents: The reactivity of electron-deficient species with alkenes continues to be an area of active research. The reaction of N-methyl-1,2,4-triazoline-3,5-dione with highly substituted ethylenes has been shown to produce unusual meso-ionic compounds and diazetidines, demonstrating that steric and electronic factors can lead to unexpected and novel reaction pathways. researchgate.net Exploring such reactions with this compound could reveal new chemical transformations.

These areas of research aim to expand the synthetic toolbox for alkenes, enabling the construction of novel and complex molecules from simple, readily available starting materials like this compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-methyl-3-heptene with high stereochemical purity, and how can these be methodologically addressed?

  • Answer : The synthesis of this compound requires careful control of reaction conditions to avoid isomerization or competing pathways. For example, acid-catalyzed dehydration of 4-methyl-3-heptanol may yield multiple alkenes due to carbocation rearrangements. To minimize this, use mild bases (e.g., KOtBu) or transition-metal catalysts (e.g., Pd/C) to favor E2 elimination over carbocation intermediates . Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and stereochemistry .

Q. How can researchers verify the identity of this compound in complex mixtures, and what analytical techniques are most reliable?

  • Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is optimal for separation and identification due to its high resolution for volatile alkenes. Retention indices and fragmentation patterns should be cross-referenced with NIST Chemistry WebBook data . For structural confirmation, ¹H NMR can distinguish between cis/trans isomers via coupling constants (J values) of vinylic protons .

Q. What are the stability considerations for this compound under different storage conditions, and how can degradation be mitigated?

  • Answer : this compound is prone to oxidation and polymerization due to its conjugated double bond. Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent radical-initiated degradation. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w can extend shelf life .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions, and what computational tools can predict regioselectivity?

  • Answer : The cis/trans configuration of the double bond affects electron density distribution, altering diene/dienophile interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Experimental validation via X-ray crystallography or NOESY NMR is recommended to resolve stereochemical outcomes .

Q. What contradictions exist in reported thermodynamic properties of this compound, and how can researchers reconcile discrepancies?

  • Answer : Discrepancies in enthalpy of formation (ΔHf°) values (e.g., −82 kJ/mol vs. −76 kJ/mol in literature) may arise from differences in calorimetric methods or isomer purity. Cross-validate using high-purity samples and standardized techniques like combustion calorimetry. Compare results with NIST’s ThermoML database and apply error-propagation analysis .

Q. What role does this compound play in atmospheric chemistry, and how can its reaction pathways with ozone be experimentally modeled?

  • Answer : As a branched alkene, it reacts with ozone to form carbonyl compounds and secondary organic aerosols (SOAs). Use smog chamber experiments with FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) to track intermediates. Kinetic studies under controlled O₃ concentrations (10–100 ppb) can elucidate rate constants and branching ratios .

Methodological Guidelines

  • Spectral Data Interpretation : Reference NIST’s IR and MS spectra (CAS 4485-16-9) for baseline comparisons. For NMR, use deuterated chloroform (CDCl₃) and report chemical shifts relative to TMS .
  • Stereochemical Analysis : Employ chiral GC columns or Mosher’s ester derivatization to resolve enantiomers if applicable .
  • Literature Validation : Use SciFinder or Reaxys to cross-check synthetic routes and physical properties, avoiding non-peer-reviewed sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.